2-(Methylthio)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8OS |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H8OS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6H,1H3 |
InChI Key |
MKJKDWCBQDPXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic approach, and a summary of the general biological activities of the benzofuran chemical class, with a specific focus on 2-(Methylthio)benzofuran (CAS Number: 36724-16-0). Due to the limited availability of specific experimental data for this particular compound, this guide also includes information on related benzofuran derivatives to provide a broader context for researchers.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted properties. For comparative purposes, predicted data for the closely related 2-(ethylthio)benzofuran is also included.
| Property | This compound | 2-(Ethylthio)benzofuran (Predicted) | Source |
| CAS Number | 36724-16-0 | 172366-93-7 | - |
| Molecular Formula | C₉H₈OS | C₁₀H₁₀OS | [1][2] |
| Molecular Weight | 164.23 g/mol | 178.25 g/mol | [2] |
| Physical Form | Liquid | - | [2] |
| Boiling Point | Not Available | 273.0 ± 13.0 °C | [1] |
| Melting Point | Not Available | Not Available | - |
| pKa | Not Available | Not Available | - |
| logP | Not Available | Not Available | - |
| Solubility | Not Available | Not Available | - |
| Density | Not Available | 1.16 ± 0.1 g/cm³ | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, general methods for the synthesis of 2-substituted benzofurans are well-established. A common and versatile approach involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 2-(alkylthio)benzofuran, a plausible route would involve the reaction of a suitable benzofuran precursor with a methylthio-donating reagent.
A representative synthetic methodology for a related 2-substituted benzofuran is the intramolecular cyclization of o-alkynylphenols. This method offers a direct route to the benzofuran core.
Representative Protocol: Synthesis of 2-Substituted Benzofurans via Intramolecular Cyclization
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted o-alkynylphenol
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
To a solution of the o-alkynylphenol in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system, typically ranging from 80 to 120 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
General Biological Activities of Benzofuran Derivatives
While specific biological data for this compound is scarce, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] This broad bioactivity makes the benzofuran nucleus a valuable template for drug discovery.
Reported activities for the benzofuran class of compounds include:
-
Antimicrobial and Antifungal: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[4]
-
Antitumor: The benzofuran skeleton is present in several natural and synthetic compounds with significant anticancer properties.[3][6]
-
Antiviral: Certain benzofuran derivatives have been investigated for their potential as antiviral agents.[5][6]
-
Anti-inflammatory: The anti-inflammatory properties of some benzofurans have been reported.
-
Antioxidant: The ability of benzofuran compounds to scavenge free radicals has been a subject of study.
It is important to note that the specific biological activity and potency are highly dependent on the nature and position of the substituents on the benzofuran ring. Therefore, while the general activities of the benzofuran class are encouraging, dedicated biological screening of this compound is necessary to determine its specific pharmacological profile.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Benzofuran, 2-(ethylthio)- CAS#: 172366-93-7 [m.chemicalbook.com]
- 2. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(Methylthio)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(Methylthio)benzofuran. Due to the limited availability of direct experimental data for this specific compound in readily accessible literature, this paper leverages data from structurally similar compounds and established principles of spectroscopic analysis to present a robust framework for its characterization. This document is intended to guide researchers in the synthesis, purification, and structural verification of this compound.
Chemical Structure and Properties
This compound, also known as 2-(methylsulfanyl)-1-benzofuran, possesses the chemical formula C₉H₈OS and a molecular weight of 164.23 g/mol . The structure consists of a benzofuran core substituted at the 2-position with a methylthio (-SCH₃) group. The presence of the sulfur atom and the aromatic system are key determinants of its chemical reactivity and spectroscopic properties.
Table 1: Predicted Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(methylsulfanyl)-1-benzofuran | |
| CAS Number | 36724-16-0 | |
| Molecular Formula | C₉H₈OS | |
| Molecular Weight | 164.23 | |
| Physical Form | Predicted to be a liquid | |
| Purity | Commercially available at 97% |
Spectroscopic Data for Structural Elucidation
Direct experimental spectroscopic data for this compound is not widely published. The following tables present expected values based on the analysis of closely related benzofuran and methylthio-substituted aromatic compounds. These predicted values serve as a benchmark for researchers in the process of confirming the structure of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.60-7.50 | m | H-4, H-7 |
| ~7.30-7.20 | m | H-5, H-6 |
| ~6.80 | s | H-3 |
| ~2.50 | s | -SCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~150.0 | C-2 |
| ~128.0 | C-3a |
| ~124.0 | C-5 |
| ~123.0 | C-6 |
| ~121.0 | C-4 |
| ~111.0 | C-7 |
| ~105.0 | C-3 |
| ~15.0 | -SCH₃ |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 149, and the loss of the entire methylthio group (•SCH₃) or thioformaldehyde (CH₂S), leading to other characteristic fragments.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 164 | [M]⁺ |
| 149 | [M - CH₃]⁺ |
| 131 | [M - SH]⁺ |
| 118 | [Benzofuran]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic and furan) |
| ~2920 | C-H stretch (methyl) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O-C stretch (furan) |
| ~750 | C-H bend (ortho-disubstituted benzene) |
| ~700 | C-S stretch |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound based on established synthetic methodologies for benzofuran derivatives.
Synthesis of this compound
A plausible synthetic route involves the reaction of a suitable benzofuran precursor with a methylthiolating agent. One such general method is the nickel-catalyzed cross-coupling of 2-halobenzofurans with methylmagnesium bromide in the presence of a sulfur source, or the direct reaction with methyl mercaptan under basic conditions. A more direct approach could involve the cyclization of a precursor already containing the methylthio group.
Proposed Synthesis via Cyclization of an α-Phenoxy Ketone:
-
Synthesis of 2-phenoxy-1-(methylthio)ethan-1-one: Phenol is deprotonated with a base like sodium hydride in an inert solvent such as THF. The resulting sodium phenoxide is then reacted with 2-chloro-1-(methylthio)ethan-1-one.
-
Cyclodehydration: The resulting α-phenoxy ketone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce cyclodehydration, yielding this compound.
Detailed Protocol:
-
Step 1: To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, a solution of phenol (1.0 eq) in dry THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloro-1-(methylthio)ethan-1-one (1.1 eq) in dry THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: The purified 2-phenoxy-1-(methylthio)ethan-1-one from Step 1 is mixed with polyphosphoric acid. The mixture is heated at 100 °C for 2 hours with stirring. After cooling, the mixture is poured onto ice water and the product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude this compound is then purified by flash column chromatography.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on a FTIR spectrometer using a thin film of the sample on a NaCl plate.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation and a proposed synthetic pathway.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Proposed synthesis of this compound via cyclodehydration of an α-phenoxy ketone.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data for this specific molecule is sparse in the literature, the predicted spectroscopic data and proposed synthetic protocols in this guide provide a solid foundation for its successful synthesis and characterization. This information is valuable for researchers in medicinal chemistry and drug development who are interested in exploring the potential applications of novel benzofuran derivatives.
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-3(2H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. The incorporation of a methylthio group at the 2-position of the benzofuranone core introduces a unique structural and electronic feature that may modulate its biological activity and pharmacokinetic properties. This guide focuses on the chemical synthesis of 2-(Methylthio)-3(2H)-benzofuranone, providing a detailed protocol for its preparation in a laboratory setting.
Synthesis of 2-(Methylthio)-3(2H)-benzofuranone
The synthesis of 2-(Methylthio)-3(2H)-benzofuranone is achieved through a two-step process, commencing with the preparation of the precursor, 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene, followed by its conversion to the target molecule via a Pummerer rearrangement.
Synthesis of the Precursor: 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene
A definitive, peer-reviewed protocol for the synthesis of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene is not prominently available in the searched literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach involves the acylation of a protected phenol with a methylthioacetylating agent, followed by oxidation of the sulfide to a sulfoxide and subsequent deprotection.
Conceptual Experimental Workflow:
Figure 1: Conceptual workflow for the synthesis of the precursor, 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene.
Synthesis of 2-(Methylthio)-3(2H)-benzofuranone via Pummerer Rearrangement
The core of this synthesis is the Pummerer rearrangement, an organic reaction that involves the rearrangement of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride.[1][2] In this specific synthesis, trifluoroacetic acid is used to facilitate the intramolecular cyclization of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene to yield 2-(methylthio)-3(2H)-benzofuranone.[3]
Reaction Scheme:
Figure 2: Pummerer rearrangement for the synthesis of 2-(Methylthio)-3(2H)-benzofuranone.
Experimental Protocol: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene (1.5 g, 0.0075 mol) and trifluoroacetic acid (1.5 g).
-
Solvent Addition: Add 25 mL of benzene to the flask.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for one hour.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. This will yield a pale yellow oil.
-
Crystallization: The oil should crystallize upon standing.
-
Purification: Recrystallize the crude product from ethanol to obtain white crystals of 2-(methylthio)-3(2H)-benzofuranone.
Data Presentation
Table 1: Physicochemical and Yield Data for 2-(Methylthio)-3(2H)-benzofuranone
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈O₂S | (Calculated) |
| Molecular Weight | 180.22 g/mol | (Calculated) |
| Appearance | White crystals | [3] |
| Melting Point | 81-82 °C | [3] |
| Yield | 45% | [3] |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 2-(methylthio)-3(2H)-benzofuranone has not been extensively reported, the broader class of benzofuranone derivatives is known to exhibit a wide range of pharmacological effects. These activities often stem from their ability to interact with various biological targets.
Many benzofuran derivatives have been reported to possess anticancer, antiviral, immunosuppressive, and antioxidant activities.[4][5] The underlying mechanisms can be diverse and may involve the modulation of key signaling pathways implicated in disease pathogenesis.
Hypothetical Signaling Pathway Involvement:
Based on the known activities of related benzofuranones, it is plausible that 2-(methylthio)-3(2H)-benzofuranone could interact with pathways such as:
-
Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Benzofuranones may trigger apoptosis through the activation of caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins.
-
Anti-inflammatory Pathways: Benzofuranone derivatives could potentially inhibit key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulate signaling pathways like NF-κB.
-
Kinase Inhibition: The structural features of benzofuranones may allow them to act as inhibitors of various protein kinases that are crucial for cell signaling and are often dysregulated in diseases like cancer.
Illustrative Diagram of Potential Biological Interactions:
Figure 3: Hypothetical interaction of 2-(Methylthio)-3(2H)-benzofuranone with key biological targets.
It is imperative for researchers to conduct extensive biological screening and mechanistic studies to elucidate the specific activities and signaling pathways modulated by 2-(methylthio)-3(2H)-benzofuranone.
Conclusion
This technical guide has outlined a clear synthetic pathway for the preparation of 2-(methylthio)-3(2H)-benzofuranone, leveraging the Pummerer rearrangement as the key chemical transformation. While the discovery and isolation of this compound from natural sources remain to be documented, the provided synthetic protocol offers a reliable method for its production in a research setting. The lack of comprehensive spectroscopic and biological data in the public domain highlights an opportunity for further investigation into the properties and potential applications of this and related thio-substituted benzofuranones. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.
References
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. prepchem.com [prepchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 2-(Methylthio)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-(Methylthio)benzofuran. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from computational models. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the characterization of organic molecules. Furthermore, a logical workflow for the synthesis of a substituted benzofuran derivative is provided as an illustrative example.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be considered as estimations. Experimental verification is recommended for precise characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.45 | m | 2H | Ar-H |
| 7.30 - 7.20 | m | 2H | Ar-H |
| 6.75 | s | 1H | Furan-H |
| 2.50 | s | 3H | S-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 155.0 | C-O (Benzofuran) |
| 149.0 | C-S (Benzofuran) |
| 129.0 | Ar-C |
| 124.5 | Ar-C |
| 123.0 | Ar-C |
| 121.0 | Ar-C |
| 111.0 | Ar-C-H |
| 105.0 | Furan C-H |
| 15.0 | S-CH₃ |
Solvent: CDCl₃. Predictions are based on standard chemical shift models.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (Aromatic/Furan) |
| 2925 | Medium | C-H stretch (CH₃) |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic/Furan) |
| 1250 | Strong | C-O stretch (Aryl ether) |
| 750 | Strong | C-H bend (Ortho-disubstituted benzene) |
| 700 | Medium | C-S stretch |
Predicted data based on typical vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 149 | 60 | [M - CH₃]⁺ |
| 121 | 40 | [M - CH₃S]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on typical fragmentation of aromatic sulfides.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters may need to be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Interpretation : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzofuran, which could be adapted for the synthesis of this compound.
CAS number and molecular formula of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers.
Chemical Identity and Properties
CAS Number: 36724-16-0
Molecular Formula: C₉H₈OS
| Property | Value | Source |
| Molecular Weight | 164.23 g/mol | ChemNet |
| IUPAC Name | This compound | N/A |
| Physical Description | Not explicitly available, likely a solid or oil at room temperature. | N/A |
| Solubility | Not explicitly available, likely soluble in organic solvents. | N/A |
Synthesis of this compound and Derivatives
General Synthetic Strategies for 2-Substituted Benzofurans
A variety of synthetic routes are available for the construction of the benzofuran nucleus with substitution at the 2-position. These methods often involve the cyclization of appropriately substituted phenols. Common strategies include:
-
Palladium-catalyzed coupling and cyclization reactions: These methods are widely used and offer a versatile approach to 2-substituted benzofurans. For instance, the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a robust method.[1]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of chiral 2-substituted benzofurans from carboxylic acids.[2]
-
Photochemical routes: Metal-free photochemical reactions between 2-chlorophenol derivatives and terminal alkynes provide an environmentally friendly approach to 2-substituted benzofurans.
Illustrative Experimental Protocol: Synthesis of a 2-Substituted Benzofuran Derivative
The following protocol, adapted from a general method for the synthesis of 2-substituted benzofurans, illustrates a potential pathway that could be modified for the synthesis of this compound. This would likely involve the use of a terminal alkyne bearing a methylthio group or the introduction of the methylthio group in a subsequent step.
Reaction: Palladium-Catalyzed Annulation of a Phenol with an Alkyne
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of o-iodophenol (1 equivalent) in an appropriate solvent such as toluene, add methylthioacetylene (1.2 equivalents).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) iodide co-catalyst (0.1 equivalents).
-
Add a suitable base, such as triethylamine (3 equivalents).
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Biological Activities of Benzofuran Derivatives
Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] While specific biological data for this compound is limited in the public domain, the broader class of benzofurans has demonstrated significant potential in various therapeutic areas.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzofuran derivatives against a spectrum of bacteria and fungi. The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and spectrum of activity. For instance, certain synthetic benzofuran derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.[3][4]
Cytotoxic and Anticancer Activity
The benzofuran scaffold is a common feature in many compounds with cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the modulation of key cellular pathways involved in cell proliferation and apoptosis. For example, some psychotropic benzofuran derivatives have been shown to induce cytotoxicity in rat hepatocytes through mitochondrial dysfunction and oxidative stress.[6]
Other Biological Activities
Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for a multitude of other biological activities, including:
Future Directions
The diverse biological activities exhibited by the benzofuran scaffold underscore its importance in drug discovery. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, such as this compound, is warranted. Elucidation of its specific molecular targets and signaling pathways could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a foundation for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which will be crucial in optimizing the pharmacological properties of this promising class of molecules.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 3. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.brieflands.com [repository.brieflands.com]
- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Benzofuran Scaffold: A Versatile Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the significant biological activities associated with the benzofuran core, with a particular focus on 2-substituted derivatives, including the less-explored 2-(methylthio)benzofuran. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key cellular pathways.
Antimicrobial Activity
Benzofuran derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Aza-benzofuran Compound 1 | Salmonella typhimurium | MIC | 12.5 µg/mL | [7] |
| Escherichia coli | MIC | 25 µg/mL | [7] | |
| Staphylococcus aureus | MIC | 12.5 µg/mL | [7] | |
| Aza-benzofuran Compound 2 | Staphylococcus aureus | MIC | 25 µg/mL | [7] |
| Oxa-benzofuran Compound 6 | Penicillium italicum | MIC | 12.5 µg/mL | [7] |
| Colletotrichum musae | MIC | 12.5 µg/mL | [7] | |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (6) | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [4] |
| 6-Benzofurylpurine (5) | Mycobacterium tuberculosis | IC90 | < 0.60 µM | [4] |
| Benzofuran derivatives with hydroxyl group at C-6 (15, 16) | Various bacterial strains | MIC80 | 0.78-3.12 µg/mL | [4] |
| Benzofuran derivatives 3b, 3c, and 3d | Various bacteria and fungi | Moderate activity | Not specified | [8] |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) | Staphylococcus aureus ATCC 6538 | Strong activity | Not specified | [9] |
| Compounds 2, 5b, 6b, 6c, 7b, and 7f | Candida albicans ATCC 10231 | Very strong activity | Not specified | [9] |
Experimental Protocols: Antimicrobial Assays
Broth Dilution Method (for MIC determination):
A standardized protocol, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is typically employed.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7][10] The underlying mechanisms often involve the modulation of critical signaling pathways such as NF-κB and MAPK.[11]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Cell Line | Parameter Measured | IC50 Value | Reference |
| Aza-benzofuran Compound 1 | RAW 264.7 macrophages | NO Production | 17.31 µM | [7] |
| Aza-benzofuran Compound 3 | RAW 264.7 macrophages | NO Production | 16.5 µM | [7] |
| Aza-benzofuran Compound 2 | RAW 264.7 macrophages | NO Production | 31.5 ± 2.3 µM | [7] |
| Aza-benzofuran Compound 4 | RAW 264.7 macrophages | NO Production | 42.8 ± 4.7 µM | [7] |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 macrophages | NO Production | 52.23 ± 0.97 µM | [11] |
| Celecoxib (Positive Control) | RAW 264.7 macrophages | NO Production | 32.1 ± 1.7 µM | [7] |
Experimental Protocols: In Vitro Anti-inflammatory Assay (NO Inhibition)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay): The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Inflammation
Benzofuran derivatives have been shown to interfere with key inflammatory signaling cascades.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Anticancer Activity
The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds exhibiting potent anticancer properties.[12][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Quantitative Data: Cytotoxic Activity
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Tetramethoxylated dihydrodimer 4 | PC3 (Prostate Cancer) | Antiproliferative Activity | ~2-fold higher than on WS1 fibroblasts | [14] |
| A375 (Melanoma) | Antiproliferative Activity | ~3-fold higher than on WS1 fibroblasts | [14] | |
| H460 (Lung Cancer) | Antiproliferative Activity | ~3-fold higher than on WS1 fibroblasts | [14] | |
| Compound 22 (with 4-MeO-phenylacetylene group) | ME-180 (Cervical Cancer) | IC50 | 0.08–1.14 µM | [12] |
| A549 (Lung Cancer) | IC50 | 0.08–1.14 µM | [12] | |
| ACHN (Kidney Cancer) | IC50 | 0.08–1.14 µM | [12] | |
| HT-29 (Colon Cancer) | IC50 | 0.08–1.14 µM | [12] | |
| B-16 (Melanoma) | IC50 | 0.08–1.14 µM | [12] | |
| Compound 10h | L1210 (Leukemia) | IC50 | 16–24 nM | [12] |
| FM3A/0 (Murine Mammary Carcinoma) | IC50 | 16–24 nM | [12] | |
| Molt4/C8 (T-cell Leukemia) | IC50 | 16–24 nM | [12] | |
| CEM/0 (T-cell Leukemia) | IC50 | 16–24 nM | [12] | |
| HeLa (Cervical Cancer) | IC50 | 16–24 nM | [12] | |
| Benzofuran oxime ethers (1-5) and 2-acetylbenzofuran oxime (6) | HeLa (Cervical Cancer) | Cell Viability Assay | Dose-dependent cytotoxicity | [15] |
| 5-(Methylthio)benzofuran derivatives | K562 (Leukemia) | Cytotoxicity | Exhibited activity | [16] |
| HeLa (Cervical Cancer) | Cytotoxicity | Exhibited activity | [16] |
Experimental Protocols: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Caption: Workflow for MTT cytotoxicity assay.
Anti-Alzheimer's Disease Activity
Recent research has highlighted the potential of benzofuran derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[17] Their mode of action can involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the pathology of AD.
Quantitative Data: Anti-Alzheimer's Disease Activity
| Compound/Derivative | Target | IC50 Value | Reference |
| Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L−1 | [17] |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | 0.085 ± 0.01 µmol·L−1 | [17] |
| Baicalein | Acetylcholinesterase (AChE) | 0.404 ± 0.04 µmol·L−1 | [17] |
| Compound 8 | β-secretase (BACE1) | Better than Baicalein | [17] |
| Compound 19 | β-secretase (BACE1) | Better than Baicalein | [17] |
| Compound 20 | β-secretase (BACE1) | Better than Baicalein | [17] |
| Baicalein | β-secretase (BACE1) | 0.087 ± 0.03 µmol·L−1 | [17] |
Experimental Protocols: Acetylcholinesterase Inhibition Assay
Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and DTNB.
-
Enzyme Addition: Add the AChE solution to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation, add the substrate ATCI to start the enzymatic reaction.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, the formation of which is monitored over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of the control (without inhibitor). The IC50 value is then determined.
Caption: Dual inhibition of BACE1 and AChE by benzofuran derivatives in Alzheimer's disease.
Conclusion and Future Directions
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's properties. While extensive research has been conducted on various substituted benzofurans, the specific derivative this compound remains relatively underexplored. The presence of the methylthio group suggests potential for unique biological interactions and metabolic pathways that warrant further investigation.[16] Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial in unlocking their full therapeutic potential. The data and protocols presented in this guide provide a solid foundation for such future endeavors in the exciting field of benzofuran-based drug discovery.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buy 5-(Methylthio)benzofuran | 60770-65-2 [smolecule.com]
- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential biological activities, supported by experimental data and methodologies.
Chemical Properties and Data
This compound, with the CAS number 36724-16-0, is a sulfur-containing derivative of the benzofuran scaffold. The introduction of the methylthio group at the 2-position of the benzofuran ring is expected to influence its electronic properties and biological interactions. While specific experimental data for this compound is not widely published, the following table summarizes its basic chemical identifiers.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 36724-16-0 |
| Molecular Formula | C₉H₈OS |
| Molecular Weight | 164.23 g/mol |
| Canonical SMILES | CSC1=CC2=CC=CC=C2O1 |
Synthesis and Experimental Protocols
A common precursor for such a reaction is 2-bromobenzofuran. The reaction with a strong nucleophile like sodium thiomethoxide (NaSMe) is a standard method for introducing a methylthio group onto an aromatic or heterocyclic ring.
Proposed Experimental Protocol: Synthesis of this compound from 2-Bromobenzofuran
Materials:
-
2-Bromobenzofuran
-
Sodium thiomethoxide (NaSMe)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet is charged with 2-bromobenzofuran (1.0 eq).
-
Solvent and Reagent Addition: Anhydrous DMF is added to dissolve the 2-bromobenzofuran. To this solution, sodium thiomethoxide (1.1 - 1.5 eq) is added portion-wise at room temperature under an inert atmosphere. Sodium thiomethoxide is a strong nucleophile and should be handled with care.[1]
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization:
The purified this compound should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Note: As no specific literature detailing this exact synthesis was found, this protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.
Potential Biological Activities
The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3][4] These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][5][6][7][8] The introduction of a methylthio group can modulate these activities by altering the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.
Antimicrobial and Antifungal Activity:
Many benzofuran derivatives have been reported to exhibit significant antimicrobial and antifungal activity.[9] The sulfur atom in the methylthio group could potentially enhance these properties. It is hypothesized that this compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The cytotoxic effects of this compound could be evaluated against a range of cancer cell lines using assays such as the MTT assay to determine its IC₅₀ values.[8]
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms of action of this compound. However, based on the known activities of other substituted benzofurans, several potential pathways could be investigated.
For instance, if the compound exhibits anticancer activity, its effect on pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, or apoptosis-related pathways could be explored. Should it demonstrate anti-inflammatory properties, its influence on the NF-κB signaling pathway would be a relevant area of investigation.
Experimental Workflow for Investigating Mechanism of Action
The following diagram illustrates a general workflow for elucidating the potential mechanism of action of this compound, assuming it shows promising anticancer activity in initial screens.
Conclusion
This compound represents an interesting but underexplored derivative of the versatile benzofuran scaffold. While specific experimental data on its synthesis and biological activity are sparse, established synthetic methodologies provide a clear path for its preparation. Based on the known pharmacological profile of the benzofuran core, this compound warrants further investigation for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound.
References
- 1. Cas 5188-07-8,Sodium thiomethoxide | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Methylthio Group in Benzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the benzofuran core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.
The methylthio (-SCH₃) group is a versatile and valuable substituent in this context. Its introduction onto the benzofuran ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic profile. More importantly, the sulfur atom, with its variable oxidation states, serves as a functional handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis of methylthio-substituted benzofurans and the subsequent reactivity conferred by this functional group.
Synthesis of Methylthio-Substituted Benzofurans
The targeted introduction of a methylthio group onto the benzofuran scaffold can be achieved through several modern synthetic methodologies. Two prominent methods include electrophilic cyclization to build the benzofuran ring with the desired group in place and palladium-catalyzed cross-coupling reactions on a pre-functionalized benzofuran core.
Electrophilic Cyclization for 3-Methylthio-Benzofurans
A robust method for the synthesis of 3-thiomethyl-substituted benzofurans involves the electrophilic cyclization of o-alkynyl anisoles. Using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as a mild, environmentally benign electrophile, this reaction proceeds under ambient conditions to afford the desired products in excellent yields.[1][2] The reaction demonstrates high tolerance for various substituted alkynes, making it a versatile tool for library synthesis.[2]
The workflow for this synthetic approach is outlined below.
Caption: Workflow for DMTSF-mediated electrophilic cyclization.
Palladium-Catalyzed Suzuki Cross-Coupling
For the synthesis of 3-aryl-2-(methylthio)benzo[b]furans, a highly efficient method utilizes the palladium-catalyzed Suzuki cross-coupling reaction. This approach involves the reaction of 3-iodo-2-(methylthio)benzo[b]furan derivatives with a variety of arylboronic acids.[3][4] The reaction proceeds under mild conditions and is compatible with arylboronic acids bearing electron-donating, electron-withdrawing, or neutral substituents, highlighting its broad applicability.[4]
Reactivity of the Methylthio Group
The methylthio group is not merely a passive substituent; its true utility lies in its capacity for further chemical transformation. The sulfur atom can be oxidized to modulate electronic properties or can be involved in substitution reactions, making it a key functional handle for drug development.
Oxidation to Sulfoxides and Sulfones
A primary mode of reactivity for the methylthio group is its oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties.[4] This transformation is highly significant in medicinal chemistry for several reasons:
-
Increased Polarity and Solubility: Oxidation introduces polar oxygen atoms, which can improve the aqueous solubility and pharmacokinetic profile of the drug candidate.
-
Hydrogen Bond Acceptors: The sulfoxide and sulfone groups are potent hydrogen bond acceptors, enabling new interactions with biological targets.
-
Modulation of Electronic Properties: The sulfone group, in particular, is strongly electron-withdrawing, which can alter the reactivity of the benzofuran ring system and influence metabolic stability.
This stepwise oxidation allows for precise control over the electronic and physical properties of the molecule.
Caption: Stepwise oxidation of the methylthio group.
Role in Nucleophilic Aromatic Substitution (SNAr)
While the methylthio group itself is not a classical leaving group in nucleophilic aromatic substitution (SNAr), its oxidized forms are. The methylsulfonyl (-SO₂CH₃) group, being strongly electron-withdrawing, can activate the benzofuran ring for nucleophilic attack and can serve as an effective leaving group. This two-step strategy of oxidation followed by nucleophilic displacement provides a powerful platform for introducing a wide array of nucleophiles (e.g., amines, alkoxides, thiols) onto the benzofuran core, which would be inaccessible through direct substitution.
Caption: Versatility of the methylthio group as a functional handle.
Data Presentation
The efficiency of the Suzuki cross-coupling reaction for the synthesis of 3-aryl-2-(methylthio)benzo[b]furans is demonstrated by the high yields achieved with a diverse range of boronic acids.
| Entry | R¹ in Boronic Acid | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | 3a | 1 | 97 |
| 2 | 4-MeC₆H₄ | 3b | 1.5 | 92 |
| 3 | 4-MeOC₆H₄ | 3c | 1.5 | 95 |
| 4 | 4-FC₆H₄ | 3d | 2 | 88 |
| 5 | 4-ClC₆H₄ | 3e | 2 | 90 |
| 6 | 4-CF₃C₆H₄ | 3f | 3 | 85 |
| 7 | 3-MeOC₆H₄ | 3g | 1.5 | 93 |
| 8 | 2-MeC₆H₄ | 3h | 4 | 80 |
| 9 | 2-Thienyl | 3i | 1 | 96 |
Table adapted from data presented in reference[4]. Reaction conditions: 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol), boronic acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (1.0 mmol), DMF/H₂O, 100 °C.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling[3]
To a solution of the appropriate 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol) in DMF (4.0 mL) and H₂O (0.4 mL), Pd(PPh₃)₄ (0.011g, 2 mol%) and K₂CO₃ (1.0 mmol) are added under an argon atmosphere. After a brief period of stirring, the corresponding arylboronic acid (0.75 mmol) is added. The reaction mixture is then heated to 100 °C for 1-4 hours until TLC analysis indicates completion. Upon cooling to room temperature, the mixture is diluted with dichloromethane (20 mL) and washed with brine (2 x 20 mL). The organic phase is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for DMTSF-Mediated Electrophilic Cyclization[1]
In a vial, the starting o-alkynyl anisole (0.3 mmol, 1.0 equiv) is dissolved in CH₂Cl₂ (3 mL). To this solution, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (0.6 mmol, 2.0 equiv) is added. The reaction is stirred at room temperature for approximately 12-24 hours, with progress monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude material is adsorbed onto silica gel and purified by column chromatography using a hexanes/ethyl acetate gradient.
Representative Procedure for Oxidation of Methylthio Group
To a solution of the methylthio-substituted benzofuran (1.0 mmol) in a suitable solvent such as dichloromethane or methanol at 0 °C, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv for sulfone, 1.1 equiv for sulfoxide) or Oxone® (2.5 equiv) is added portion-wise. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography or recrystallization.
Conclusion
The methylthio group is a highly strategic substituent for the functionalization of benzofurans. It provides access to a rich variety of derivatives through its facile introduction via modern synthetic methods and its subsequent reactivity. The ability to undergo controlled oxidation to sulfoxides and sulfones opens up avenues for modulating physicochemical properties and for employing the oxidized moiety as a leaving group in nucleophilic substitution reactions. This versatility makes methylthio-benzofurans valuable intermediates for researchers, scientists, and drug development professionals aiming to explore new chemical space and develop novel therapeutic agents.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
Methodological & Application
Synthetic Route to 2-(Methylthio)benzofuran from Salicylaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic methodology for the preparation of 2-(Methylthio)benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, starting from the readily available precursor, salicylaldehyde. The described multi-step synthesis is designed to be a practical guide for laboratory-scale preparation, offering clear protocols and expected outcomes.
Introduction
Benzofuran derivatives are integral components of numerous biologically active compounds and natural products. Their diverse pharmacological properties have made them attractive targets in synthetic organic chemistry. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the biological activity of the parent molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable three-step synthetic sequence to obtain this compound from salicylaldehyde.
Overall Synthetic Workflow
The synthesis commences with the formation of the benzofuran core from salicylaldehyde, followed by regioselective bromination at the 2-position, and finally, nucleophilic substitution with a methylthiolate source to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Benzofuran from Salicylaldehyde
This step involves the formation of the benzofuran ring system. A common method is the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran, which can be subsequently converted to benzofuran.[1]
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Hydrazine hydrate
-
Ethylene glycol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure for 2-Acetylbenzofuran:
-
To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Procedure for Wolff-Kishner Reduction to Benzofuran:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylbenzofuran (1.0 eq), hydrazine hydrate (3.0 eq), and ethylene glycol.
-
Add potassium hydroxide pellets (4.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 190-200 °C for 3-4 hours.
-
Cool the mixture, add water, and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting benzofuran by distillation.
Step 2: Synthesis of 2-Bromobenzofuran from Benzofuran
This step achieves the regioselective bromination of the benzofuran ring at the 2-position, which is the most nucleophilic site.[2][3][4]
Materials:
-
Benzofuran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (BPO) (radical initiator, optional)
-
Sodium bicarbonate solution
-
Sodium sulfite solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzofuran (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (1.05 eq) to the solution. A radical initiator such as benzoyl peroxide can be added in catalytic amounts if the reaction is sluggish.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by a 10% sodium sulfite solution, and then water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude 2-bromobenzofuran can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of this compound from 2-Bromobenzofuran
The final step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.
Materials:
-
2-Bromobenzofuran
-
Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) and a strong base (e.g., sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzofuran (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution at room temperature. If using methyl mercaptan, first prepare the sodium salt in situ by reacting it with a strong base like sodium hydride in DMF.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Benzofuran Synthesis | Salicylaldehyde | Chloroacetone, K₂CO₃ | Acetone | Reflux | 4-6 | 70-80 |
| 1b | (Wolff-Kishner) | 2-Acetylbenzofuran | Hydrazine hydrate, KOH | Ethylene glycol | 190-200 | 3-4 | 60-70 |
| 2 | Regioselective Bromination | Benzofuran | N-Bromosuccinimide | CCl₄ or CH₃CN | RT to Reflux | 2-4 | 80-90 |
| 3 | Nucleophilic Substitution | 2-Bromobenzofuran | Sodium thiomethoxide | DMF | RT to 60 | 4-8 | 75-85 |
Caption: Summary of reaction conditions and yields.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and key transformations in the synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 2-(methylthio)benzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on a palladium-catalyzed cross-coupling reaction, a robust and versatile strategy for the formation of carbon-sulfur bonds. While direct literature for this specific transformation is limited, the following protocol is adapted from established palladium-catalyzed methodologies for the synthesis of analogous 2-substituted benzofurans.[1][2]
Introduction
Benzofuran derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the pharmacological and physicochemical properties of the parent molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient and selective synthesis of such derivatives.[3][4] This document outlines a potential pathway for the synthesis of this compound, leveraging a palladium catalyst to facilitate the coupling of a suitable benzofuran precursor with a methylthio source.
Reaction Principle
The proposed synthesis involves a palladium-catalyzed nucleophilic substitution reaction. A plausible route is the reaction of 2-iodobenzofuran with sodium thiomethoxide. The catalytic cycle is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps, typical of palladium-catalyzed cross-coupling reactions.
Data Presentation
As no direct experimental data for this specific reaction is readily available in the literature, the following tables present hypothetical, yet realistic, data based on analogous palladium-catalyzed C-S bond formation reactions. These tables are intended to serve as a guide for reaction optimization.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ | Dioxane | 110 | 68 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 120 | 55 |
| 4 | Pd(OAc)₂ (5) | dppf (10) | NaOtBu | Toluene | 100 | 82 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 6 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 100 | 70 |
Table 2: Substrate Scope (Hypothetical)
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Iodobenzofuran | This compound | 85 |
| 2 | 5-Bromo-2-iodobenzofuran | 5-Bromo-2-(methylthio)benzofuran | 80 |
| 3 | 2-Bromobenzofuran | This compound | 65 |
Experimental Protocols
Materials:
-
2-Iodobenzofuran
-
Sodium thiomethoxide (NaSMe)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
To this catalyst mixture, add 2-iodobenzofuran (1.0 mmol, 244 mg) and sodium tert-butoxide (1.2 mmol, 115 mg).
-
Finally, add sodium thiomethoxide (1.1 mmol, 77 mg).
-
Reaction Execution: Place the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously under the argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualizations
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 2-Alkylthiobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-alkylthiobenzofurans, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The methodologies presented are designed to be efficient and scalable, offering a streamlined approach to these valuable scaffolds.
Introduction
Benzofuran derivatives are core structures in numerous biologically active compounds and approved pharmaceuticals. The incorporation of an alkylthio group at the 2-position can significantly modulate the pharmacological properties of the benzofuran scaffold. Traditional multi-step syntheses of 2-alkylthiobenzofurans can be time-consuming and generate considerable waste. The one-pot procedures outlined below combine multiple reaction steps into a single, efficient process, thereby saving time, resources, and improving overall yield. These methods are particularly valuable for the rapid generation of compound libraries for screening in drug discovery programs.
Synthesis Methodologies
Several one-pot strategies have been developed for the synthesis of 2-alkylthiobenzofurans and related sulfur-containing derivatives. A prominent and efficient method involves the reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with alkyl or aryl mercaptans. This approach allows for the regioselective construction of the desired products. Another viable route involves the formation of a benzofuran-2-thiol intermediate, which can then be alkylated in the same reaction vessel.
Methodology 1: Copper-Catalyzed Reaction of 1-(2-Hydroxyphenyl)-propargyl Alcohols with Alkyl Mercaptans
This method provides a regioselective route to 2-(alkylthiomethyl)benzofurans, which are closely related to 2-alkylthiobenzofurans, through a one-pot, two-step process. The reaction is catalyzed by a copper(I) salt.
Reaction Scheme:
Key Features:
-
High Regioselectivity: The use of specific copper(I) salts can control the regioselectivity of the thiol addition.
-
Broad Substrate Scope: The reaction is tolerant of a variety of substituents on both the propargyl alcohol and the mercaptan.
-
Good to Excellent Yields: This method consistently provides high yields of the desired products.
Data Presentation
The following tables summarize quantitative data from key experiments in the synthesis of sulfur-containing benzofuran derivatives.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Alkylthiomethyl)benzofurans [1]
| Entry | Copper Catalyst (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (200) | DIPEA | CH₃CN | 80 | 12 (Step A) / 12 (Step B) | 92 |
| 2 | Cu(MeCN)₄PF₆ (20) | DIPEA | CH₃CN | 80 | 12 (Step A) / 12 (Step B) | 15 |
| 3 | CuBr (200) | DIPEA | CH₃CN | 80 | 12 (Step A) / 12 (Step B) | 85 |
| 4 | CuCl (200) | DIPEA | CH₃CN | 80 | 12 (Step A) / 12 (Step B) | 88 |
| 5 | Cu₂O (100) | DIPEA | CH₃CN | 80 | 12 (Step A) / 12 (Step B) | 75 |
Reaction conditions: o-hydroxyphenyl propargylic alcohol (0.2 mmol), thiol (0.3 mmol), catalyst, and DIPEA (0.4 mmol) in CH₃CN (2 mL).[1]
Table 2: Substrate Scope for the Synthesis of 2-(Alkylthiomethyl)benzofurans [1]
| Entry | 1-(2-Hydroxyphenyl)-propargyl Alcohol | Alkyl Mercaptan | Product | Yield (%) |
| 1 | 1-(2-Hydroxyphenyl)prop-2-yn-1-ol | Ethanethiol | 2-(Ethylthiomethyl)benzofuran | 92 |
| 2 | 1-(2-Hydroxy-5-methylphenyl)prop-2-yn-1-ol | Ethanethiol | 5-Methyl-2-(ethylthiomethyl)benzofuran | 89 |
| 3 | 1-(5-Bromo-2-hydroxyphenyl)prop-2-yn-1-ol | Ethanethiol | 5-Bromo-2-(ethylthiomethyl)benzofuran | 95 |
| 4 | 1-(2-Hydroxyphenyl)prop-2-yn-1-ol | Propanethiol | 2-(Propylthiomethyl)benzofuran | 90 |
| 5 | 1-(2-Hydroxyphenyl)prop-2-yn-1-ol | Benzyl Mercaptan | 2-(Benzylthiomethyl)benzofuran | 85 |
Reaction conditions: 1-(2-hydroxyphenyl)-propargyl alcohol derivative (0.2 mmol), thiol (0.3 mmol), CuI (0.4 mmol), and DIPEA (0.4 mmol) in CH₃CN (2 mL) at 80 °C.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Alkylthiomethyl)benzofurans
This protocol is adapted from the copper-catalyzed reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with alkyl mercaptans.[1]
Materials:
-
1-(2-Hydroxyphenyl)-propargyl alcohol derivative
-
Alkyl mercaptan
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 1-(2-hydroxyphenyl)-propargyl alcohol derivative (0.2 mmol, 1.0 equiv), copper(I) iodide (0.4 mmol, 2.0 equiv), and anhydrous acetonitrile (2 mL).
-
Add the alkyl mercaptan (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the mixture at 80 °C. Monitor the progress of the reaction by TLC (Step A).
-
After the starting material is consumed (typically 12 hours), add N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Continue to stir the reaction at 80 °C and monitor by TLC (Step B).
-
Upon completion (typically another 12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(alkylthiomethyl)benzofuran.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-(alkylthiomethyl)benzofurans.
Signaling Pathway/Logical Relationship
Caption: Plausible reaction pathway for the one-pot synthesis.
References
Application Notes and Protocols: DMTSF-Mediated Electrophilic Cyclization for 3-Thiomethyl-Substituted Benzo[b]furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, herbicides, and electronic materials.[1][2] The introduction of a thiomethyl group at the 3-position of the benzo[b]furan scaffold offers a valuable handle for further chemical modifications, making these compounds particularly attractive for drug discovery and development. This document provides detailed application notes and protocols for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives via an environmentally benign, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)-mediated electrophilic cyclization of o-alkynyl anisoles.[1][3][4] This method is characterized by its mild reaction conditions, high yields, and broad substrate scope.[1][3]
Reaction Principle and Advantages
The synthesis proceeds via an electrophilic cyclization mechanism. DMTSF acts as an electrophile, activating the alkyne functionality in o-alkynyl anisoles to initiate the cyclization.[3] The key advantages of this methodology include:
-
High Efficiency: The reaction proceeds at ambient temperature and typically reaches completion within 12 hours, providing excellent yields of the desired products.[1][3]
-
Broad Substrate Tolerance: A wide variety of substituted alkynes are well-tolerated, allowing for the synthesis of a diverse library of 3-thiomethyl-substituted benzo[b]furans.[1][3]
-
Mild Conditions: The use of DMTSF avoids harsh reagents and conditions, making it a more environmentally friendly approach.[1][2]
-
Versatile Product: The resulting 3-thiomethyl group can be further functionalized, for instance, in cascade cyclizations to create more complex heterocyclic systems like thieno[3,2-b]benzofurans.[1]
Reaction Mechanism
The proposed mechanism for the DMTSF-mediated electrophilic cyclization is depicted below. The reaction is initiated by the electrophilic attack of the DMTSF salt on the alkyne of the o-alkynyl anisole, forming a three-membered sulfonium ring intermediate. This is followed by an intramolecular nucleophilic attack by the oxygen of the anisole, leading to the formation of the benzo[b]furan ring and the desired 3-thiomethyl substituent.[3]
Caption: Proposed reaction mechanism for the DMTSF-mediated electrophilic cyclization.
Experimental Protocols
General Procedure for the Synthesis of 3-Thiomethyl-Substituted Benzo[b]furans
This protocol is adapted from the general procedures for similar electrophilic cyclizations.[5]
-
To a solution of the respective o-alkynyl anisole (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-thiomethyl-substituted benzo[b]furan derivative.
Gram-Scale Synthesis Example
For a larger scale reaction:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynyl anisole (e.g., 5.0 mmol, 1.0 equivalent) in DCM (50 mL).
-
Add DMTSF (5.5 mmol, 1.1 equivalents) in portions over 5 minutes while stirring at room temperature.
-
Continue stirring for 12-24 hours.
-
After the reaction is complete, filter the mixture through a pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Data Presentation
The following table summarizes the yields of various 3-thiomethyl-substituted benzo[b]furan derivatives synthesized using the DMTSF-mediated electrophilic cyclization.
| Entry | R Group on Alkyne | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-3-(methylthio)benzo[b]furan | 83 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)-3-(methylthio)benzo[b]furan | 85 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]furan | 88 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]furan | 81 |
| 5 | 2-Thienyl | 2-(Thiophen-2-yl)-3-(methylthio)benzo[b]furan | 79 |
| 6 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]furan | 75 |
| 7 | n-Butyl | 2-(n-Butyl)-3-(methylthio)benzo[b]furan | 72 |
Note: The data presented here is representative and based on reported high yields for this type of reaction. Actual yields may vary depending on the specific substrate and experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-thiomethyl-substituted benzo[b]furan derivatives.
Caption: General experimental workflow for the synthesis of 3-thiomethyl-substituted benzo[b]furans.
Applications in Drug Development
The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active compounds.[6] The 3-thiomethyl-substituted benzo[b]furans prepared by this method are valuable intermediates for the synthesis of novel drug candidates with potential applications in various therapeutic areas, including:
-
Anticancer Agents: Many benzo[b]furan derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6]
-
Antimicrobial Agents: The benzofuran nucleus is found in compounds with significant antibacterial and antifungal properties.[7]
-
Anti-inflammatory Agents: Benzofuran derivatives have been investigated for their anti-inflammatory effects.[2]
The presence of the thiomethyl group at the 3-position provides a strategic point for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
References
- 1. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
The Synthetic Utility of 2-(Methylthio)benzofuran: A Versatile Building Block in Organic Chemistry
For Immediate Release
[City, State] – [Date] – 2-(Methylthio)benzofuran and its derivatives have emerged as highly versatile and valuable building blocks in modern organic synthesis. Their unique electronic properties and the reactivity of the methylthio group enable a wide range of chemical transformations, providing synthetic chemists with powerful tools for the construction of complex molecular architectures, including biologically active compounds and novel materials. This application note details key synthetic applications of this compound, providing experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
The strategic importance of the this compound scaffold lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The methylthio group can act as a leaving group in transition metal-catalyzed cross-coupling reactions or be modified to introduce further molecular diversity.
Key Applications and Protocols
Two prominent applications of this compound derivatives are their use in palladium-catalyzed reactions to synthesize coumestans and 3-aryl-2-(methylthio)benzo[b]furans.
Synthesis of Coumestan Derivatives via Palladium-Catalyzed C-S Activation
A notable application of this compound derivatives is in the synthesis of coumestans, a class of polycyclic aromatic compounds with various biological activities. This is achieved through a palladium-catalyzed [3+3] annulation of this compound-3-carboxylates with 2-hydroxyphenylboronic acids. The reaction proceeds via a tandem cross-coupling and intramolecular transesterification, leveraging the activation of the C-S bond.[1]
Experimental Protocol: Synthesis of Substituted Coumestans
This protocol is adapted from the work of a study on the palladium-catalyzed C–S activation for the [3 + 3] annulation of this compound-3-carboxylates and 2-hydroxyphenylboronic acids.[1]
Materials:
-
Ethyl this compound-3-carboxylate (1.0 equiv)
-
2-Hydroxyphenylboronic acid (2.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Anhydrous dioxane
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add ethyl this compound-3-carboxylate (0.5 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (1.0 mmol, 2.0 equiv), Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv), and CuTC (0.75 mmol, 1.5 equiv).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for the time specified in Table 1.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford the desired coumestan derivative.
Quantitative Data:
| Entry | Benzofuran Substrate (R) | Product | Yield (%) |
| 1 | H | 4a | 70 |
| 2 | 5-Me | 4b | 75 |
| 3 | 6-Me | 4c | 72 |
| 4 | 7-Me | 4d | 68 |
| 5 | 5-OMe | 4e | 78 |
| 6 | 6-OMe | 4f | 76 |
| 7 | 5-Cl | 4g | 65 |
Table 1: Synthesis of various coumestan derivatives.[1]
Reaction Workflow:
Caption: Workflow for the synthesis of coumestan derivatives.
Synthesis of 3-Aryl-2-(methylthio)benzo[b]furans via Suzuki Cross-Coupling
Another significant application involves the palladium-catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)benzo[b]furan derivatives with a variety of aryl boronic acids.[2] This methodology provides an efficient route to 3-aryl-2-(methylthio)benzo[b]furans, which are important scaffolds in medicinal chemistry. The starting 3-iodo-2-(methylthio)benzo[b]furans can be readily prepared through an electrophilic cyclization of 2-(methylthio)alkynylanisoles.
Experimental Protocol: Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)benzo[b]furan
This protocol is based on a reported procedure for the synthesis of 3-aryl-2-(methylthio)benzo[b]furans.
Materials:
-
3-Iodo-2-(methylthio)benzo[b]furan (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Argon atmosphere
Procedure:
-
To a solution of the appropriate 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol) in DMF (4.0 mL) and H₂O (0.4 mL), add Pd(PPh₃)₄ (0.011 g, 2 mol%) and K₂CO₃ (1.0 mmol) under an argon atmosphere.
-
After a short period of stirring, add the aryl boronic acid (0.75 mmol).
-
Heat the mixture at 100 °C for 1-4 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography to yield the 3-aryl-2-(methylthio)benzo[b]furan derivative.
Quantitative Data:
| Entry | Aryl Boronic Acid (Ar) | Product | Yield (%) |
| 1 | Phenyl | 3a | 95 |
| 2 | 4-Methylphenyl | 3b | 98 |
| 3 | 4-Methoxyphenyl | 3c | 99 |
| 4 | 4-Fluorophenyl | 3d | 85 |
| 5 | 4-Chlorophenyl | 3e | 82 |
| 6 | 4-Acetylphenyl | 3f | 75 |
| 7 | 2-Methylphenyl | 3g | 90 |
Table 2: Synthesis of various 3-aryl-2-(methylthio)benzo[b]furans.
Reaction Pathway:
Caption: Suzuki cross-coupling reaction pathway.
Conclusion
This compound and its derivatives are demonstrably valuable platforms in synthetic organic chemistry. The protocols and data presented herein highlight their utility in constructing complex heterocyclic systems through reliable and high-yielding palladium-catalyzed transformations. These methodologies offer significant potential for the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity of the 2-methylthio group is anticipated to unveil even more diverse and powerful synthetic applications.
References
Application Notes and Protocols: 2-(Methylthio)benzofuran as a Versatile Precursor for the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(methylthio)benzofuran and its oxidized derivatives, 2-(methylsulfinyl)benzofuran and 2-(methylsulfonyl)benzofuran, as versatile precursors in the synthesis of pharmaceutically relevant compounds. This document includes detailed experimental protocols, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways to guide researchers in the exploration of this promising scaffold.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution at the 2-position of the benzofuran ring, in particular, has been a key focus for the development of novel therapeutic agents.[2] This document specifically highlights the synthetic utility of this compound and its oxidized analogues as valuable building blocks for the construction of complex bioactive molecules. The methylthio, methylsulfinyl, and methylsulfonyl groups at the 2-position serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a range of pharmacologically interesting compounds.
A notable application of a this compound derivative is in the synthesis of coumestans, a class of tetracyclic compounds known for their estrogenic, anticancer, and anti-inflammatory activities.[5][6][7]
Synthesis of Precursors
The following protocols detail the preparation of this compound and its subsequent oxidation to the corresponding sulfoxide and sulfone.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 2-substituted benzofurans.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Methyl methanethiosulfonate
-
Sodium hydride (60% dispersion in mineral oil)
Procedure:
-
Synthesis of 2-acetylbenzofuran: A mixture of salicylaldehyde (1.0 eq), chloroacetone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-acetylbenzofuran.
-
Synthesis of this compound: To a solution of 2-acetylbenzofuran (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq) portionwise. The mixture is stirred at room temperature for 30 minutes. Methyl methanethiosulfonate (1.2 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Protocol 2: Oxidation of this compound to 2-(Methylsulfinyl)benzofuran
This protocol is a general procedure for the selective oxidation of thioethers to sulfoxides.[8][9]
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Potassium bromide (KBr)
-
Acetonitrile
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) and potassium bromide (1.0 eq) in a 3:1 mixture of acetonitrile and water, a solution of Oxone® (1.0 eq) in water is added dropwise at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-(methylsulfinyl)benzofuran.
Protocol 3: Oxidation of this compound to 2-(Methylsulfonyl)benzofuran
This protocol describes the further oxidation of the thioether or the corresponding sulfoxide to the sulfone.[3][8]
Materials:
-
This compound or 2-(Methylsulfinyl)benzofuran
-
Oxone® (Potassium peroxymonosulfate)
-
Aqueous acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) or 2-(methylsulfinyl)benzofuran (1.0 eq) in aqueous acetonitrile (3:1), Oxone® (2.2 eq for the thioether, 1.1 eq for the sulfoxide) is added portionwise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the mixture is worked up as described in Protocol 2.
-
The crude product is purified by column chromatography to afford 2-(methylsulfonyl)benzofuran.
Application in the Synthesis of Coumestan Derivatives
A key application of this compound derivatives is in the synthesis of coumestans. The following protocol is based on a palladium-catalyzed C-S activation and annulation strategy.[6][7]
Protocol 4: Synthesis of Coumestan Derivatives from Ethyl this compound-3-carboxylate
Materials:
-
Ethyl this compound-3-carboxylate
-
2-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Dioxane (anhydrous)
Procedure:
-
To a dried flask under an inert atmosphere, add ethyl this compound-3-carboxylate (1.0 eq), 2-hydroxyphenylboronic acid (2.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuTC (1.5 eq).
-
Anhydrous dioxane is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding coumestan derivative.
Table 1: Synthesis of Coumestan Derivatives from various Ethyl this compound-3-carboxylates [6]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 4a | 78 |
| 2 | OMe | H | H | 4b | 75 |
| 3 | H | OMe | H | 4c | 72 |
| 4 | H | H | OMe | 4d | 76 |
| 5 | Cl | H | H | 4e | 65 |
| 6 | H | Cl | H | 4f | 68 |
| 7 | H | H | Cl | 4g | 70 |
Biological Activity of Derived Compounds
Coumestans, synthesized from this compound precursors, exhibit a range of biological activities, with anticancer effects being particularly prominent.[1][10][11]
Table 2: Anticancer Activity of Selected Coumarin and Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Coumarin Derivative 4a | T47D | 102.05 | [12] |
| Coumarin Derivative 4b | MCF-7 | 23.12 | [12] |
| Benzofuran Derivative 35 | ACHN | 2.74 | [13] |
| Benzofuran Derivative 35 | HCT15 | 2.37 | [13] |
| Benzofuran Derivative 35 | MM231 | 2.20 | [13] |
| Benzofuran Derivative 35 | NUGC-3 | 2.48 | [13] |
| Benzofuran Derivative 35 | NCI-H23 | 5.86 | [13] |
| Benzofuran Derivative 35 | PC-3 | 2.68 | [13] |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a guide to the potential activity of coumestans derived from this compound.
Signaling Pathways
Coumestans are known to exert their biological effects by modulating various cellular signaling pathways. Two key pathways are the PI3K/Akt/mTOR pathway and the Interferon-gamma (IFN-γ) signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5][14][15][16] Its dysregulation is frequently observed in cancer. Some coumestans have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by coumestans.
Interferon-gamma (IFN-γ) Signaling Pathway
The IFN-γ signaling pathway plays a critical role in the immune response and has both anti-tumor and pro-tumorigenic effects.[17][18] Modulation of this pathway by small molecules is an active area of cancer research.
Caption: Simplified IFN-γ signaling pathway and potential modulation by coumestans.
Conclusion
This compound and its oxidized derivatives are valuable and versatile precursors for the synthesis of a variety of heterocyclic compounds with significant pharmaceutical potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules based on this scaffold. The demonstrated conversion to coumestans, coupled with their known biological activities and modulation of key signaling pathways, underscores the potential of this chemical space for the development of new therapeutic agents. Further investigation into the synthesis of other compound classes from these precursors and detailed biological evaluation of the resulting molecules is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon gamma - Wikipedia [en.wikipedia.org]
- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yccskarad.com [yccskarad.com]
- 9. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plant coumestans: recent advances and future perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive network map of interferon gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(Methylthio)benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological evaluation of 2-(methylthio)benzofuran derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of published data specifically for this compound derivatives, this document includes data from a broader range of benzofuran derivatives to serve as a valuable comparative reference. The protocols provided are standardized methods that can be readily adapted for the evaluation of novel this compound compounds.
Anticancer Activity Evaluation
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various substituted analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6][7][8] The mechanism of action for some benzofuran derivatives involves the induction of apoptosis and cell cycle arrest.[2][6][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various benzofuran derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). This information provides a comparative landscape for the potential efficacy of novel this compound derivatives.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated benzofuran derivative | K562 (Leukemia) | 5 | [3] |
| Halogenated benzofuran derivative | HL60 (Leukemia) | 0.1 | [3] |
| Benzofuran-imidazole hybrid | MCF-7 (Breast) | Not specified | [3] |
| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 | [2] |
| 2-Benzoylbenzofuran derivative | MCF-7 (Breast) | Not specified | [2] |
| 2-Acetylbenzofuran hybrid | HeLa (Cervical) | Not specified | [2] |
| Benzofuran derivative | HepG2 (Liver) | Not specified | [2] |
| Benzofuran derivative with bromine | K562 (Leukemia) | Significant activity | [5] |
| Benzofuran derivative with bromine | MOLT-4 (Leukemia) | Significant activity | [5] |
| Benzofuran derivative with bromine | HeLa (Cervical) | Significant activity | [5] |
| mTOR inhibitor benzofuran derivative | SQ20B (Head and Neck) | Not specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways in Anticancer Activity
While specific pathways for this compound derivatives are not yet fully elucidated, studies on other benzofuran compounds suggest potential mechanisms of action that could be relevant. These include the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis.[2] Some benzofuran derivatives have also been shown to act as inhibitors of the mTOR signaling pathway.[9][10]
Antimicrobial Activity Evaluation
Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1][11][12][13]
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of various benzofuran derivatives, providing minimum inhibitory concentration (MIC) values and zones of inhibition. This data can be used as a benchmark for evaluating new this compound compounds.
Table 2.1: Antibacterial Activity of Benzofuran Derivatives
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Fused benzofuran derivative | P. chinchori | 25 | Not specified | [1] |
| 2-Bisaminomethylatedaurone derivative | B. subtilis | 25 | Not specified | [1] |
| 2-Bisaminomethylatedaurone derivative | E. coli | 25 | Not specified | [1] |
| 2-Bisaminomethylatedaurone derivative | S. aureus | 25 | Not specified | [1] |
| Benzofuran ketoxime derivative | S. aureus | 0.039 | Not specified | [1] |
| Aza-benzofuran derivative | S. typhimurium | 12.5 | Not specified | [11] |
| Aza-benzofuran derivative | E. coli | 25 | Not specified | [11] |
| Aza-benzofuran derivative | S. aureus | 12.5 | Not specified | [11] |
Table 2.2: Antifungal Activity of Benzofuran Derivatives
| Compound ID/Description | Fungal Strain | MIC (µg/mL) | Reference |
| Fused benzofuran derivative | A. fumigatus | 25 | [1] |
| Fused benzofuran derivative | P. wortmanni | 100 | [1] |
| Benzofuran ketoxime derivative | C. albicans | 0.625-2.5 | [1] |
| Oxa-benzofuran derivative | P. italicum | 12.5 | [11] |
| Oxa-benzofuran derivative | C. musae | 12.5-25 | [11] |
Experimental Protocols for Antimicrobial Screening
This method is used for the preliminary screening of the antibacterial activity of the compounds.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper discs (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard (0.5)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of an MHA plate using a sterile cotton swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Place the impregnated discs on the surface of the inoculated MHA plate. Include a solvent control disc and a positive control disc with a standard antibiotic.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile saline solution
-
McFarland standard (0.5)
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.brieflands.com [repository.brieflands.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity Screening of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary antimicrobial activity screening of the compound 2-(Methylthio)benzofuran. While specific data for this compound is not extensively available in the public domain, the protocols outlined below are standard methods for evaluating the antimicrobial potential of novel chemical entities, including benzofuran derivatives. The provided data from related benzofuran compounds can serve as a valuable reference for expected activity and for comparison.
Overview of Antimicrobial Activity of Benzofuran Derivatives
Benzofuran and its derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including significant antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The benzofuran scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active natural and synthetic compounds.[3][4]
The antimicrobial efficacy of benzofuran derivatives is often attributed to the various substitutions on the benzofuran ring system.[1] Modifications at different positions can lead to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4] Therefore, screening new derivatives like this compound using standardized methods is a critical step in the discovery of novel antimicrobial agents.
Quantitative Antimicrobial Data for Benzofuran Derivatives
The following table summarizes the antimicrobial activity of various benzofuran derivatives from published studies. This data is intended to provide a comparative baseline for the evaluation of this compound.
| Compound Type | Test Organism | Method | Result (MIC or Zone of Inhibition) | Reference |
| 3-Methanone-benzofuran derivative | Staphylococcus aureus | Broth Microdilution | MIC80: 0.39 mg/mL | [4] |
| 3-Methanone-benzofuran derivative | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC80: 0.78 mg/mL | [4] |
| Benzofuran-ketoxime derivative | Staphylococcus aureus | Broth Microdilution | MIC: 0.039 µg/mL | [4] |
| Benzofuran-ketoxime derivatives | Candida albicans | Broth Microdilution | MIC: 0.625 µg/mL | [4] |
| Benzofuran-based piperidinyl arylamidrazones | Aspergillus fumigatus | Not Specified | MIC: 25 µg/mL | [4] |
| Benzofuran-based piperidinyl arylamidrazones | Candida albicans | Not Specified | MIC: 75 µg/mL | [4] |
| 1-(Thiazol-2-yl) pyrazoline derivative | Gram-negative bacteria | Not Specified | Zone of Inhibition: 25 mm | [4] |
| 1-(Thiazol-2-yl) pyrazoline derivative | Gram-positive bacteria | Not Specified | Zone of Inhibition: 17 mm | [4] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | Not Specified | EC50: 0.28 µg/mL | [5][6] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | Not Specified | EC50: 0.56 µg/mL | [5][6] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas axonopodis pv. citri (Xac) | Not Specified | EC50: 10.43 µg/mL | [5][6] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | Broth Microdilution | MIC80: 0.39-3.12 µg/mL | [7] |
| Benzofuran derivatives containing pyrimidine moiety | Various bacterial strains | Broth Dilution | MIC: 6.64 - 15.32 µg/mL | [8] |
| Benzofuran derivative from Penicillium crustosum | Salmonella typhimurium | 96-well plate broth dilution | MIC: 12.5 µg/mL | [9] |
| Benzofuran derivative from Penicillium crustosum | Escherichia coli | 96-well plate broth dilution | MIC: 25 µg/mL | [9] |
| Benzofuran derivative from Penicillium crustosum | Staphylococcus aureus | 96-well plate broth dilution | MIC: 12.5 µg/mL | [9] |
Experimental Protocols
The following are detailed protocols for two standard antimicrobial susceptibility testing methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for determining the zone of inhibition.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[10]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates[11]
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]
-
Bacterial or fungal strains to be tested
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline solution (0.9% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[13]
-
Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 10⁶ CFU/mL.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum, but no test compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the prepared inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL, and the inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[10][11]
-
Interpretation of Results:
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[13]
-
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[14]
Materials:
-
This compound (test compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[15]
-
Bacterial or fungal strains to be tested
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent only)
-
Sterile saline solution (0.9% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or caliper
-
Incubator
Procedure:
-
Preparation of Test Disks: Aseptically apply a known concentration of the this compound solution to sterile filter paper disks and allow them to dry completely.
-
Preparation of Inoculum: Prepare the microbial inoculum as described in step 2 of the Broth Microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[15]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the prepared test disks, positive control disks, and negative control disks onto the inoculated agar surface.[16]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours for most bacteria.[17]
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, but for novel compounds, the zone diameter provides a qualitative measure of activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound like this compound.
Caption: Workflow for antimicrobial activity screening.
Potential Mechanisms of Action of Benzofuran Derivatives
While the precise mechanism of action for this compound is yet to be determined, studies on other benzofuran derivatives suggest several potential antibacterial pathways. A recent study on benzofuran derivatives containing disulfide moieties revealed that their antibacterial mechanism may involve the disruption of bacterial proteins and enzyme activities.[5][6] Proteomic analysis of bacteria treated with these compounds indicated alterations in key cellular processes.[5] For novel compounds like this compound, further studies such as proteomic and enzymatic assays would be necessary to elucidate the specific mode of action.
The following diagram illustrates a hypothetical signaling pathway based on generalized antimicrobial mechanisms that could be investigated for this compound.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.brieflands.com [repository.brieflands.com]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: Anticancer Activity of Novel 2-(Methylthio)benzofuran Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the anticancer potential of 2-(methylthio)benzofuran analogues and detailed protocols for key experimental assays. While comprehensive studies on a wide range of this compound analogues are still emerging, the broader benzofuran scaffold has demonstrated significant promise in cancer therapy. The methodologies and conceptual frameworks presented herein are designed to guide research and development in this area.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
Quantitative data on the anticancer activity of a broad series of this compound analogues is not extensively available in publicly accessible literature. However, numerous studies have reported the cytotoxic effects of various other substituted benzofuran derivatives against a range of cancer cell lines. The following table provides a template for summarizing such data, exemplified with representative benzofuran compounds to illustrate the structure for comparative analysis. Researchers are encouraged to populate this table with their own experimental data.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Template | [Insert 2D Structure] | e.g., MCF-7 (Breast) | [Insert Value] | [Insert Citation] |
| Template | [Insert 2D Structure] | e.g., A549 (Lung) | [Insert Value] | [Insert Citation] |
| Template | [Insert 2D Structure] | e.g., HeLa (Cervical) | [Insert Value] | [Insert Citation] |
| Template | [Insert 2D Structure] | e.g., HCT116 (Colon) | [Insert Value] | [Insert Citation] |
| Compound 1c | Methyl 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2-carboxylate | K562 (Leukemia) | 2.0 ± 0.3 | [1] |
| Compound 1e | Methyl 3-(bromomethyl)-5-methoxy-1-benzofuran-2-carboxylate | K562 (Leukemia) | 2.5 ± 0.3 | [1] |
| Compound 2d | 1-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2-yl]ethan-1-one | K562 (Leukemia) | 2.9 ± 0.4 | [1] |
| Compound 3d | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethan-1-one | K562 (Leukemia) | 2.1 ± 0.2 | [1] |
Signaling Pathways in Benzofuran-Mediated Anticancer Activity
The anticancer mechanisms of benzofuran derivatives are diverse and appear to be substitution-dependent. One well-documented pathway for a synthetic benzofuran lignan derivative, known as Benfur, involves the induction of cell cycle arrest and apoptosis through a p53-dependent mechanism and partial inhibition of NF-κB.[2][3][4] It is important to note that this pathway may not be universally applicable to all this compound analogues, and specific investigations are required for each new compound.
Caption: Signaling pathway of the benzofuran analogue "Benfur".
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and this compound analogues being investigated.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound analogues
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound analogues for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet gently in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogues as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of P-glycoprotein Inhibitors Based on the 2-(Methylthio)benzofuran Scaffold
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] Its inhibition is a critical strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[2] The benzofuran scaffold has emerged as a promising pharmacophore in the design of novel P-gp inhibitors.[3][4][5][6][7] While direct studies on 2-(Methylthio)benzofuran as a P-glycoprotein inhibitor are not extensively documented in publicly available literature, the exploration of various benzofuran derivatives provides a strong foundation for investigating its potential. This document outlines the application of the broader class of benzofuran derivatives in P-gp inhibitor development, with a focus on potential structure-activity relationships that could inform the study of this compound.
Structure-Activity Relationship (SAR) of Benzofuran Derivatives as P-gp Inhibitors
Studies on various benzofuran derivatives have provided insights into the structural requirements for potent P-gp inhibition. A notable study on 2-aminobenzofuran derivatives highlighted the importance of specific substitutions for activity. The most potent compound from this series, compound 43 , demonstrated significantly higher P-gp inhibitory activity compared to the reference inhibitor verapamil.[8][9]
Key Findings from SAR Studies:
-
Substitution at the 2-position: The 2-position of the benzofuran ring is a critical site for modification. The introduction of an amino group has been shown to be beneficial for activity.[8][9]
-
Nature of Substituents: The nature of the substituents on the benzofuran core and its appended groups plays a crucial role. For instance, in a series of 2-aminobenzofuran derivatives, an N,N-diethylaminoethyl group at the O-alkyl linker was found to be optimal for P-gp inhibition.[8]
-
Thiophenyl Derivatives: The investigation of thiophenylbenzofuran derivatives suggests that sulfur-containing moieties can be incorporated to modulate P-gp inhibitory activity.[8]
While no specific data exists for this compound, the established importance of the 2-position and the viability of sulfur-containing groups suggest that this compound could serve as a valuable scaffold or intermediate for developing novel P-gp inhibitors.
Quantitative Data of Representative Benzofuran-Based P-gp Inhibitors
The following table summarizes the P-gp inhibitory activity of a highly potent 2-aminobenzofuran derivative, compound 43 , as reported in the literature. This data serves as a benchmark for the potential efficacy of novel benzofuran analogs.
| Compound | Concentration (µM) | Fold Increase in P-gp Inhibitory Activity | Reversal Fold in Drug-Resistant Cells (Drug) | Reference |
| Compound 43 | 5 | 11.12-fold (3.6-fold stronger than verapamil) | 17.95 (Vincristine) | [8][9] |
| 2.5 | Not Reported | 13.68 (Paclitaxel) | [9] | |
| 2.5 | Not Reported | 26.43 (Doxorubicin) | [9] | |
| 2.5 | Not Reported | 246.43 (Vincristine in KBvin cells) | [9] | |
| 2.5 | Not Reported | 38.72 (Paclitaxel in KBvin cells) | [9] | |
| 2.5 | Not Reported | 5.16 (Doxorubicin in KBvin cells) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of potential P-gp inhibitors. The following protocols are based on standard assays used in the field.[2][10][11]
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp in the presence and absence of the test compound.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing P-gp)[10]
-
Test compound (e.g., this compound derivative)
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
Procedure:
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add P-gp membrane vesicles to the assay buffer.
-
Add the test compound or controls to the wells. Include a basal control (no compound) and a vanadate-inhibited control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity and determine the effect of the test compound.
Calcein-AM Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein. P-gp actively transports calcein-AM out of the cell, reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR, KB-C2) and the corresponding parental cell line.
-
Test compound
-
Verapamil or Cyclosporin A (positive control)
-
Calcein-AM
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with the test compound or controls at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Add Calcein-AM to each well and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
Calculate the increase in fluorescence in the presence of the test compound compared to the control.
Rhodamine 123 Accumulation/Efflux Assay
This is another widely used cell-based assay to assess P-gp inhibition.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular accumulation and fluorescence.
Materials:
-
P-gp-overexpressing and parental cell lines.
-
Test compound
-
Verapamil (positive control)
-
Rhodamine 123
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound or controls at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Add rhodamine 123 and incubate for a further period (e.g., 1-2 hours) at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope.
-
Quantify the increase in rhodamine 123 accumulation in the presence of the test compound.
Visualizations
Signaling Pathway of P-gp Mediated Multidrug Resistance
Caption: P-gp mediated drug efflux and its inhibition.
Experimental Workflow for Screening P-gp Inhibitors
References
- 1. tandfonline.com [tandfonline.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 11. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-alkylthiobenzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-alkylthiobenzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 2-alkylthiobenzofurans?
A1: The two most common strategies for synthesizing 2-alkylthiobenzofurans are:
-
S-alkylation of 2-mercaptobenzofuran: This involves the deprotonation of 2-mercaptobenzofuran with a suitable base, followed by nucleophilic attack on an alkyl halide.
-
Coupling of a 2-halobenzofuran with an alkyl thiol: This reaction is typically mediated by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the carbon-sulfur bond.
Q2: How can I prepare the 2-mercaptobenzofuran precursor?
A2: 2-Mercaptobenzofuran can be synthesized through several methods. One common approach involves the reaction of a 2-halobenzofuran with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis. Another method involves the cyclization of an appropriately substituted phenol derivative.
Q3: What are the typical catalysts used for the coupling of 2-halobenzofurans with thiols?
A3: Palladium and copper-based catalysts are frequently employed for C-S cross-coupling reactions. Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. Copper(I) catalysts are also widely used and can offer a more cost-effective alternative.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes to 2-alkylthiobenzofurans.
Route 1: S-alkylation of 2-Mercaptobenzofuran
This route is a two-step process: deprotonation of 2-mercaptobenzofuran followed by reaction with an alkylating agent.
Diagram of the logical relationship for troubleshooting Route 1:
Technical Support Center: Purification of Thioether Substituted Benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thioether substituted benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thioether substituted benzofurans?
A1: The most prevalent purification techniques for thioether substituted benzofurans are column chromatography and crystallization.[1] Column chromatography is highly effective for separating the desired product from reaction byproducts and unreacted starting materials. Crystallization is an excellent method for achieving high purity, especially for solid compounds. Liquid-liquid extraction is also a critical step in the initial workup to remove inorganic salts and other water-soluble impurities.[1]
Q2: What are the typical impurities I might encounter when synthesizing thioether substituted benzofurans?
A2: Common impurities can include:
-
Unreacted starting materials: Such as the parent benzofuran or the thiol reagent.
-
Oxidized byproducts: Thioethers can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, especially during workup or prolonged exposure to air.
-
Reagents and catalysts: Residual coupling reagents, bases (e.g., triethylamine, potassium carbonate), or metal catalysts (e.g., palladium, copper) used in the synthesis may persist in the crude product.[2][3][4]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Regioisomers: Depending on the synthetic route, the formation of regioisomers can be a significant challenge, making separation difficult.[5]
Q3: My purified thioether substituted benzofuran is a yellow oil/solid, but I expected a colorless compound. What could be the cause?
A3: A yellow tint can sometimes indicate the presence of impurities. This coloration could be due to residual palladium catalyst from a cross-coupling reaction, which can form colloidal nanoparticles.[2] It might also be a result of minor, highly colored byproducts from the reaction. Trying a filtration through a plug of charcoal or washing with a thiosulfate solution during workup might help remove these colored impurities.[2]
Q4: Can I use distillation for purification?
A4: While distillation is a standard purification technique for liquids, it may not be suitable for many thioether substituted benzofurans. These compounds can have high boiling points and may be thermally labile, potentially leading to decomposition at the required temperatures. It is generally advisable to start with chromatography or crystallization.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent) polarity. | Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your product. |
| Co-elution of impurities with similar polarity. | Try a different stationary phase (e.g., alumina instead of silica gel). Alternatively, consider using a different solvent system with different selectivities (e.g., toluene/ethyl acetate). | |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Streaking on the Column/TLC | Compound is too polar for the chosen solvent system. | Increase the polarity of the eluent gradually. Adding a small amount of a very polar solvent like methanol might be necessary. |
| Presence of acidic or basic impurities. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. | |
| Decomposition on silica gel. | Thioethers can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of water) or neutral alumina. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still not eluting with 100% ethyl acetate, a gradient with methanol might be required. |
| The compound has irreversibly adsorbed to the stationary phase. | This is less common but can happen. If all other troubleshooting fails, the purification method may need to be changed (e.g., to crystallization). |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize ("Oils Out") | The solvent is too non-polar, causing the compound to separate as a liquid. | Try a more polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| The solution is supersaturated. | Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly. | |
| Presence of impurities inhibiting crystal formation. | The crude product may need to be further purified by another method (e.g., column chromatography) before attempting crystallization. | |
| Low Recovery of Crystalline Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. A solvent/anti-solvent system can also be effective. |
| The solution was not cooled sufficiently. | Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath or freezer) for an adequate amount of time to allow for complete crystallization. | |
| Crystals are Colored or Appear Impure | Impurities are trapped within the crystal lattice. | Recrystallize the product. Ensure the initial dissolution is complete and the cooling process is slow to allow for selective crystallization of the desired compound. |
| The solvent itself is impure. | Use high-purity solvents for crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
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Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
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Dissolve the crude thioether substituted benzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure.
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Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a constant solvent mixture (isocratic elution).
-
Collect fractions in test tubes or vials.
-
-
Analysis and Collection:
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Monitor the elution of the product by TLC analysis of the collected fractions.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified thioether substituted benzofuran.
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for benzofuran derivatives include ethanol, methanol, ethyl acetate, and hexane.[6]
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
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To maximize yield, cool the flask further in an ice bath or refrigerator.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove all traces of solvent.
-
Visualized Workflows
Caption: General workflow for the purification of thioether substituted benzofurans.
References
Common side reactions in the synthesis of 2-substituted benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted benzofurans.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in 2-substituted benzofuran synthesis.
Caption: General workflow for troubleshooting issues in 2-substituted benzofuran synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by common synthetic methods used to prepare 2-substituted benzofurans.
Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization
This method involves the coupling of a terminal alkyne with an ortho-halo phenol, followed by an intramolecular cyclization to form the benzofuran ring.
Q1: My Sonogashira coupling reaction is sluggish and gives a low yield of the desired 2-(alkynyl)phenol intermediate. What could be the issue?
A1: Several factors can contribute to a low-yielding Sonogashira coupling:
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Catalyst Activity: The palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, can deactivate over time. Ensure you are using a fresh, high-quality catalyst.
-
Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the reaction. It should be freshly sourced or purified to remove any oxidizing impurities.
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Solvent and Base: The choice of solvent and base is critical. A common combination is an amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a solvent such as THF or DMF. The amine acts as both a base and a solvent. Ensure the solvent is anhydrous.
-
Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). It is essential to degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing a significant amount of a homocoupled alkyne byproduct (dimer of my starting alkyne). How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. Here are some strategies to suppress it:
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Rigorous Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Use Schlenk techniques and thoroughly degassed solvents.
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Reducing Atmosphere: Some studies suggest that carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[1]
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Catalyst and Oxygen Concentration: The extent of homocoupling is influenced by the concentration of both the catalyst and oxygen.[1] Using the minimum effective catalyst loading can sometimes help.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid copper-mediated homocoupling.
Q3: Instead of the desired 2-substituted benzofuran, my cyclization step is yielding a 3H-benzofuran isomer. Why is this happening and how can I prevent it?
A3: The formation of 3H-benzofurans is a known side reaction, particularly under basic conditions during the cyclization of the 2-(1-alkynyl)phenol intermediate.[2]
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Solvent Choice: The polarity of the solvent plays a crucial role. More polar solvents tend to favor the desired cyclization to the benzofuran. If you are performing a one-pot Sonogashira-cyclization, the initial solvent for the Sonogashira step should be less polar to disfavor premature cyclization to the 3H-benzofuran. A subsequent switch to a more polar solvent can then promote the desired benzofuran formation.[2]
-
Base Selection: The choice of base can influence the reaction pathway. If possible, explore different bases to find one that favors the desired 5-endo-dig cyclization.
| Parameter | Condition A | Condition B | Outcome | Reference |
| Solvent | Non-polar (e.g., Toluene) | Polar (e.g., DMF) | Polar solvents favor the desired benzofuran cyclization over 3H-benzofuran formation. | [2] |
| Atmosphere | Standard Inert | Dilute H₂ in N₂/Ar | A reducing atmosphere can significantly decrease alkyne homocoupling. | [1] |
Intramolecular Heck Reaction
This method typically involves the palladium-catalyzed cyclization of an ortho-alkenyl phenol derivative.
Q1: My intramolecular Heck reaction is producing a mixture of regioisomers (exo vs. endo cyclization). How can I control the regioselectivity?
A1: The regioselectivity of the intramolecular Heck reaction is influenced by several factors:
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Ring Size: For the formation of small rings (5- or 6-membered), exo cyclization is generally favored. Endo cyclization is more common for the formation of larger rings.
-
Substitution Pattern: The substitution on the alkene can influence the regioselectivity. Steric hindrance can direct the palladium insertion to the less substituted carbon of the double bond, favoring exo cyclization.
-
Catalyst System: The choice of palladium precursor and ligands can sometimes influence the exo/endo selectivity. Experimenting with different phosphine ligands may be beneficial.
Q2: I am observing byproducts from the direct coupling of the intermediate alkyl-palladium species with other reagents in my tandem reaction. How can I promote the desired cyclization?
A2: In tandem reactions, the intermediate alkyl-palladium species is intended to undergo a specific subsequent reaction. If it reacts prematurely with other components, unwanted side products can form.
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Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
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Temperature: The reaction temperature can influence the relative rates of competing pathways. Optimization of the temperature profile may be necessary.
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Ligand Choice: The ligand on the palladium can affect the stability and reactivity of the alkyl-palladium intermediate. A more strongly coordinating ligand might stabilize the intermediate, allowing for the desired subsequent step to occur.
Acid-Catalyzed Cyclization of o-Hydroxyaryl Ketones (e.g., 2'-Hydroxychalcones)
This method involves the acid-catalyzed cyclodehydration of an ortho-hydroxyaryl ketone to form the benzofuran ring. A common variation is the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) from 2'-hydroxychalcones.
Q1: My acid-catalyzed cyclization of a 2'-hydroxychalcone is yielding a flavanone instead of the desired aurone (a 2-substituted benzofuran derivative). How can I control the product selectivity?
A1: The cyclization of 2'-hydroxychalcones can lead to two different isomeric products: flavanones (six-membered ring) via an intramolecular Michael addition, or aurones (five-membered ring, a type of benzofuran) via oxidative cyclization. The reaction conditions are critical for directing the selectivity.
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Acid Catalyst: Stronger acids and harsher conditions often favor the formation of flavanones. While some acid is needed for the cyclization to aurones, the choice and concentration are key. For instance, oxalic acid has been used to promote flavone formation (which can be a subsequent product from the flavanone).[3]
-
Oxidizing Agent: The synthesis of aurones from 2'-hydroxychalcones is an oxidative cyclization. The presence of a suitable oxidizing agent is necessary to favor this pathway.
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Reaction Mechanism: The formation of flavanones proceeds through an intramolecular oxa-Michael addition, while aurone formation involves an oxidative process. Understanding these competing pathways is key to troubleshooting.
The following diagram illustrates the competing pathways:
References
Technical Support Center: Synthesis of 2-(Methylthio)benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylthio)benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 2,3-unsubstituted benzofurans, such as this compound, is the acid-catalyzed intramolecular cyclization of the corresponding aryloxyacetaldehyde acetal.[1] In this case, the precursor would be 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene. Polyphosphoric acid (PPA) is a frequently used catalyst for this type of cyclization.[2]
Q2: What are the typical starting materials for this synthesis?
The key starting materials are 2-(methylthio)phenol and a haloacetaldehyde acetal, such as 2-bromo-1,1-dimethoxyethane. These are reacted under basic conditions to form the intermediate, 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene, which is then cyclized.
Q3: What are the general reaction conditions for the PPA-catalyzed cyclization?
The cyclization is typically carried out by heating the aryloxyacetaldehyde acetal in polyphosphoric acid (PPA) at elevated temperatures, often in the range of 80-120°C. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: How can the product be purified after the reaction?
After the reaction is complete, the mixture is typically poured onto ice-water to quench the PPA. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any acidic residue, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the acetal precursor. 2. Insufficient reaction temperature or time for cyclization. 3. Deactivation of the PPA catalyst by moisture. 4. Incorrect stoichiometry of reagents. | 1. Ensure the precursor synthesis goes to completion and the product is pure before proceeding to the cyclization step. 2. Gradually increase the reaction temperature in 10°C increments and monitor the reaction for a longer duration. 3. Use freshly opened or properly stored PPA. Ensure all glassware is thoroughly dried. 4. Re-verify the molar ratios of the starting materials and catalyst. |
| Formation of Polymeric Byproducts | 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. High concentration of the starting material. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Perform the reaction at a higher dilution. |
| Incomplete Reaction | 1. Insufficient amount of PPA. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the amount of PPA used. A 10-fold excess by weight is often employed. 2. Increase the reaction temperature. 3. Extend the reaction time and monitor by TLC or GC. |
| Difficulty in Isolating the Product | 1. Emulsion formation during workup. 2. Product is volatile. 3. Product is soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. 2. Use a rotary evaporator at a lower temperature and higher pressure to remove the solvent. 3. Perform multiple extractions with the organic solvent. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Incomplete Reaction" above. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene (Precursor)
A detailed experimental protocol for a similar synthesis of aryloxyacetaldehyde acetals would involve the following general steps:
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To a solution of 2-(methylthio)phenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).
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Stir the mixture at room temperature for a short period.
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Add 2-bromo-1,1-dimethoxyethane dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
PPA-Catalyzed Cyclization to this compound
The following is a general procedure for the PPA-catalyzed cyclization of an aryloxyacetaldehyde acetal:
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Place polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the PPA to the desired reaction temperature (e.g., 100°C).
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Add the precursor, 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene, dropwise to the hot PPA with vigorous stirring.
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Maintain the reaction at this temperature and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical summary of how quantitative data for optimizing the yield of this compound could be presented.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 80 | 4 | 45 |
| 2 | PPA | 100 | 2 | 65 |
| 3 | PPA | 100 | 4 | 75 |
| 4 | PPA | 120 | 2 | 70 (with some decomposition) |
| 5 | Eaton's Reagent | 80 | 4 | 55 |
Visualizations
References
Troubleshooting guide for the cyclization of ortho-hydroxy α-aminosulfones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of ortho-hydroxy α-aminosulfones to synthesize benzoxazines and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular cyclization of ortho-hydroxy α-aminosulfones.
Problem 1: Low or No Product Yield
Q: My reaction shows a low yield of the desired benzoxazine product. What are the potential causes and how can I improve the yield?
A: Low product yield is a common issue that can stem from several factors, including suboptimal reaction conditions, inefficient activation of the starting material, or degradation of the product. Here’s a systematic approach to troubleshoot this problem:
1. Inefficient Removal of the Sulfinate Leaving Group: The sulfone group acts as a leaving group during the cyclization. Its departure can be facilitated by the appropriate choice of base and solvent.
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Base Selection: A non-nucleophilic base is crucial to deprotonate the phenolic hydroxyl group, initiating the intramolecular attack, without competing in side reactions.
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Solvent Effects: The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants.
Troubleshooting Steps:
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Optimize the Base: If you are using a weak base, consider switching to a stronger, non-nucleophilic base. If you are already using a strong base, ensure it is anhydrous and added at the correct stoichiometry.
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Solvent Screening: If the reaction is sluggish, a change in solvent might be necessary. Polar aprotic solvents are often a good starting point.
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Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization. Monitor for product degradation at higher temperatures.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Base | Triethylamine (Et3N) | 30-40 | 1,8-Diazabicycloundec-7-ene (DBU) | 70-80 |
| Solvent | Dichloromethane (DCM) | 45-55 | Dimethylformamide (DMF) | 65-75 |
| Temperature | Room Temperature | 20-30 | 80 °C | 75-85 |
Note: These are representative data and actual results may vary depending on the specific substrate.
2. Reaction Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The presence of multiple reactive sites in the ortho-hydroxy α-aminosulfone precursor can lead to undesired side reactions.
1. Common Side Reactions:
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Intermolecular Reactions: At high concentrations, the starting material can react with another molecule of itself, leading to dimers or oligomers instead of the desired intramolecular cyclization.
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Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
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Reaction with Nucleophiles: If a nucleophilic base is used, it can compete with the intramolecular cyclization by attacking the carbon bearing the sulfone group.
Troubleshooting Steps:
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High Dilution: To favor the intramolecular reaction, perform the reaction at a lower concentration (high dilution). This can be achieved by slow addition of the substrate to the reaction mixture.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol.
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Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DBU or proton sponge to avoid its participation in the reaction.
2. Logical Diagram for Minimizing Side Products:
Caption: Identifying and addressing causes of side product formation.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final benzoxazine product. What are the common impurities and what purification strategies can I use?
A: Purification can be challenging due to the presence of unreacted starting material, side products, and residual base.
1. Common Impurities:
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Unreacted ortho-hydroxy α-aminosulfone.
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Polymeric or dimeric side products.
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Salts formed from the base.
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Residual solvent.
2. Purification Protocol:
A multi-step purification protocol is often necessary.
Table 2: Purification Strategy
| Step | Procedure | Purpose |
| 1. Aqueous Workup | Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine. | To remove the base and other water-soluble impurities. |
| 2. Column Chromatography | Use silica gel chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). | To separate the product from unreacted starting material and non-polar side products. |
| 3. Recrystallization | If the product is a solid, recrystallize from an appropriate solvent system. | To obtain a highly pure crystalline product. |
3. Experimental Workflow for Purification:
Caption: A typical purification workflow for benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the cyclization of ortho-hydroxy α-aminosulfones to benzoxazines?
A1: The reaction is believed to proceed through an intramolecular nucleophilic aromatic substitution-type mechanism. The key steps are:
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Deprotonation: A base deprotonates the phenolic hydroxyl group to form a phenoxide ion.
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Intramolecular Attack: The nucleophilic phenoxide attacks the carbon atom bearing the aminosulfone group.
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Leaving Group Departure: The sulfinate anion is eliminated as a leaving group, leading to the formation of the benzoxazine ring.
Stability issues of 2-(Methylthio)benzofuran under acidic/basic conditions
This technical support center provides guidance on the stability of 2-(Methylthio)benzofuran under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips and answers to frequently asked questions regarding the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific data on this compound is limited, based on the general chemistry of benzofurans and thioethers, potential stability issues under acidic conditions may include:
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Cleavage of the Thioether Bond: The C-S bond in the methylthio group could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of 2-hydroxybenzofuran or other related species. Thioethers can be cleaved under various acidic conditions, sometimes mediated by metals or other reagents.
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Ring Opening of the Benzofuran Moiety: The benzofuran ring system, particularly with certain substituents, can be unstable in the presence of strong acids. For instance, the presence of a methoxy group on the benzofuran ring has been noted to decrease its stability in acidic media.
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Electrophilic Attack on the Benzofuran Ring: In the presence of electrophiles under acidic conditions, the benzofuran ring may undergo substitution reactions.
Q2: How does this compound behave under basic conditions?
Under basic conditions, the following transformations of this compound could be anticipated:
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Hydrolysis of the Thioether: While generally more stable than under acidic conditions, strong basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the methylthio group.
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Ring Stability: The benzofuran ring is generally more stable under basic conditions compared to acidic conditions. However, reactions involving the functional groups attached to the ring can still occur.
Q3: Are there any known degradation products of this compound?
Specific degradation products for this compound are not well-documented in the literature. However, based on the predicted instabilities, potential degradation products could include 2-hydroxybenzofuran, and products resulting from the opening of the furan ring. The exact nature of the degradation products will depend on the specific reaction conditions (pH, temperature, solvent, and presence of other reagents).
Potential Degradation Pathways
Overcoming challenges in the purification of sulfur-containing heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfur-containing heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Purification Strategies
Q1: My sulfur-containing heterocycle is unstable on silica gel. What are my alternative purification options?
A: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase. Here are several strategies to overcome this:
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Use a different stationary phase: Consider using less acidic or basic stationary phases such as alumina (basic or neutral) or Florisil®.[1]
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Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (0.1-2.0%) to the mobile phase.[2]
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Employ non-chromatographic methods:
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Crystallization: If your compound is a solid, recrystallization is an excellent method for purification.
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Distillation: For volatile liquid compounds, distillation under reduced pressure can be effective.[3]
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Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.
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Q2: My purified sulfur-containing compound is colored, but it should be colorless. How can I decolorize it?
A: Discoloration often arises from trace impurities, including transition metal ions from reaction vessels or starting materials.
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Treatment with Oxalic Acid: Adding a small, effective amount of oxalic acid can decolorize organic compounds containing divalent sulfur.[4] Generally, 10 to 1,000 parts per million of oxalic acid is sufficient.[4] The decolorization can be carried out at temperatures ranging from 0°C to 100°C.[4]
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Activated Carbon (Charcoal) Treatment: Adding activated carbon to a solution of your compound can adsorb colored impurities. The carbon is then removed by filtration. This is often incorporated into the recrystallization process.
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Chromatography: Passing the compound through a short plug of silica gel or alumina can sometimes remove colored impurities, provided the compound itself is stable on the chosen stationary phase.
2. Chromatography
Q3: I'm performing flash column chromatography, but I'm getting poor separation of my sulfur-containing heterocycle from impurities. What can I do?
A: Poor separation can be due to several factors. Here's a systematic approach to troubleshooting:
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Optimize your solvent system:
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Ensure you have a significant difference in Rf values between your compound and the impurities on a TLC plate.
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If your compound is very nonpolar, a high Rf might be acceptable for an easy separation.[1]
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For compounds that streak, consider adding a small amount of a modifier to the eluent. For acidic compounds, a little acetic or formic acid (0.1–2.0%) can help. For basic compounds, triethylamine (0.1–2.0%) is a common additive.[2]
-
-
Check for compound degradation: Run a 2D TLC to see if your compound is degrading on the silica plate. If it is, refer to Q1.[1]
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Proper column packing: Ensure your column is packed uniformly without any air pockets or cracks, which can lead to channeling and poor separation.[5]
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Sample loading: Load your sample in a concentrated band using a minimal amount of solvent. Dry loading onto a small amount of silica gel is often the best approach.
Q4: My compound is not eluting from the silica gel column. What should I do?
A: This can be a frustrating problem with several potential causes:
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Compound Decomposition: Your compound may have decomposed on the column. Test its stability on silica gel using a TLC plate.[1]
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Incorrect Solvent System: Double-check that you prepared the correct mobile phase.[1] It's possible the polarity is too low. You can try flushing the column with a more polar solvent to see if your compound elutes.
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Compound Came Off in the Solvent Front: Check the very first fractions collected.[1]
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Dilute Fractions: Your compound may have eluted, but in very dilute fractions. Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[1]
3. Crystallization
Q5: I'm having trouble getting my sulfur-containing heterocycle to crystallize. What are some common solutions?
A: Successful crystallization depends on finding the right solvent and conditions.
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Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Test a range of solvents of varying polarities. For some sulfur heterocycles, solvents like toluene or xylene have been used successfully.[7][8]
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Inducing Crystallization:
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Seeding: Add a single, pure crystal of your compound to the supersaturated solution to initiate crystal growth.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Reducing Temperature: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[6]
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"Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is supersaturated above the compound's melting point.[9] To remedy this, reheat the solution and add more solvent.[9]
Q6: My recrystallized product is still impure. How can I improve the purity?
A: Impurities can be trapped in the crystal lattice, especially if crystallization occurs too quickly.
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Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling rates lead to the formation of larger, purer crystals.[6]
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Multiple Recrystallizations: A second recrystallization can significantly improve purity.
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Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
4. Liquid-Liquid Extraction
Q7: I am performing a liquid-liquid extraction and an emulsion has formed. How can I break it?
A: Emulsions are common when dealing with complex mixtures containing surfactants.[10]
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Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[10]
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Breaking the Emulsion:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[10]
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Filtration: Filter the emulsified layer through a bed of Celite® or glass wool.
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Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
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Data on Purification of Sulfur-Containing Heterocycles
| Compound Type | Purification Method | Purity Achieved | Reference |
| 3,4-ethylenedioxythiophene | Optimized Reaction & Distillation | Up to 97.7% | --INVALID-LINK-- |
| Thiophenes | Distillation | > 99.5% | --INVALID-LINK-- |
| Thiophenes | Distillation | > 99.9% | --INVALID-LINK-- |
| Gas Oil | Oxidation & Liquid-Liquid Extraction | > 99% desulfurization | [11] |
Detailed Experimental Protocols
Protocol 1: Purification of Benzothiophenes by Column Chromatography
This protocol is a general guideline for the purification of benzothiophenes using silica gel column chromatography.
Materials:
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Crude benzothiophene sample
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Silica gel (230-400 mesh)
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Solvent system (e.g., petroleum ether/ethyl acetate mixture, determined by TLC analysis)
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Sand
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Glass column with stopcock
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Collection tubes or flasks
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TLC plates and developing chamber
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UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing (Slurry Method): a. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the chosen mobile phase. c. Pour the slurry into the column, ensuring no air bubbles are trapped. d. Gently tap the column to ensure even packing. e. Add a layer of sand on top of the silica gel to prevent disruption during sample loading. f. Drain the solvent until the level is just above the top layer of sand.
-
Sample Loading: a. Dissolve the crude benzothiophene in a minimal amount of the mobile phase. b. Carefully apply the sample solution to the top of the column using a pipette. c. Open the stopcock and allow the sample to enter the silica gel. d. Add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica gel.
-
Elution: a. Carefully fill the column with the mobile phase. b. Begin collecting fractions. The flow rate should be maintained at a steady drip. c. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling and Solvent Removal: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified benzothiophene.
Protocol 2: Recrystallization of a Substituted Thiophene
This protocol describes a general procedure for the purification of a solid substituted thiophene by recrystallization.
Materials:
-
Crude substituted thiophene
-
Recrystallization solvent (e.g., ethanol, methanol, toluene, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: a. Place the crude substituted thiophene in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent. c. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a vacuum flask. b. Wet the filter paper with a small amount of the cold recrystallization solvent. c. Swirl the crystalline mixture and pour it into the Buchner funnel. d. Apply vacuum to filter the crystals.
-
Washing and Drying: a. With the vacuum still applied, wash the crystals with a small amount of cold solvent to remove any remaining impurities. b. Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. c. Transfer the purified crystals to a watch glass and allow them to air dry completely.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
Caption: Troubleshooting guide for recrystallization.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. US4355183A - Decolorization treatment - Google Patents [patents.google.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Minimizing by-product formation in palladium-catalyzed benzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed benzofuran synthesis. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for benzofuran synthesis?
A1: Several effective methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key strategies include:
-
Sonogashira Coupling followed by Cyclization: This involves the coupling of a terminal alkyne with an ortho-halo-substituted phenol, followed by an intramolecular cyclization.
-
Oxidative Cyclization of o-allylphenols (Wacker-type cyclization): An intramolecular oxidative cyclization of 2-allylphenols can efficiently produce benzofurans.
-
Heck-type Reactions: Intramolecular Heck reactions of suitable precursors are also employed for benzofuran ring formation.[1][2][3]
-
Tsuji-Trost-type Reactions: These reactions can be used for the functionalization of pre-formed benzofuran systems.[4]
Q2: I am observing significant amounts of a dimeric by-product from my terminal alkyne starting material. What is happening and how can I prevent it?
A2: This is likely due to the homocoupling of your terminal alkyne, a common side reaction in Sonogashira couplings known as Glaser coupling.[5] This can be minimized by:
-
Using a co-catalyst: Copper (I) iodide is a common co-catalyst in Sonogashira reactions.
-
Controlling the reaction atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can reduce oxygen-induced homocoupling.
-
Optimizing the base: The choice of base can influence the rate of homocoupling versus the desired cross-coupling.
-
Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Q3: My reaction is producing a complex mixture of products and some polymeric material. What are the likely causes?
A3: The formation of complex mixtures and polymers can arise from several factors:
-
High reaction temperature: Elevated temperatures can lead to side reactions and decomposition of starting materials or products.[6]
-
Inappropriate catalyst or ligand: The choice of palladium source and ligand is crucial for selectivity. Mismatched catalyst systems can lead to undesired pathways.[4]
-
Presence of oxygen: For reactions sensitive to oxidation, rigorous exclusion of air is necessary to prevent the formation of undesired oxidized by-products and polymers.
-
High concentration: Running reactions at high concentrations can sometimes favor intermolecular side reactions leading to polymers.
Q4: How can I control the regioselectivity of my benzofuran synthesis?
A4: Regioselectivity is a critical aspect, particularly when using unsymmetrically substituted precursors. Control can be achieved by:
-
Ligand choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence the regiochemical outcome of the reaction.[7][8]
-
Directing groups: The presence of certain functional groups on the starting materials can direct the cyclization to a specific position.
-
Reaction conditions: Temperature and solvent can also play a role in controlling regioselectivity.
Troubleshooting Guide
Below are common issues encountered during palladium-catalyzed benzofuran synthesis and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect solvent or base. 4. Insufficient reaction time or temperature. | 1. Use a fresh source of palladium catalyst. Consider a pre-catalyst. 2. Screen different phosphine ligands (e.g., PPh₃, dppf, XPhos). The optimal ligand can be substrate-dependent.[4] 3. Optimize the solvent and base combination for your specific reaction. Common solvents include DMF, toluene, and MeCN. Bases like K₂CO₃, Cs₂CO₃, or organic amines are often used.[4] 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of decomposition.[6] |
| Formation of homocoupling by-products (in Sonogashira) | 1. Presence of oxygen. 2. High concentration of terminal alkyne. 3. Inefficient catalyst system. | 1. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) using degassed solvents. 2. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. 3. Ensure an appropriate Pd/Cu catalyst ratio and consider using a phosphine ligand. |
| Formation of polymeric/resinous by-products | 1. High reaction temperature. 2. Presence of impurities in starting materials. 3. Reaction run at high concentration. | 1. Attempt the reaction at a lower temperature.[6] 2. Purify starting materials before use. 3. Decrease the concentration of your reactants. |
| Poor regioselectivity | 1. Sub-optimal ligand choice. 2. Steric hindrance near the reaction center. | 1. Screen a panel of phosphine ligands with varying steric bulk and electronic properties.[7] 2. If possible, redesign the substrate to minimize steric hindrance or introduce a directing group. |
| Formation of ring-opened by-products | 1. Instability of the benzofuran ring under reaction conditions. 2. Presence of certain additives. | 1. Lower the reaction temperature and shorten the reaction time. 2. In some cases, additives like acids or bases can promote ring-opening. Re-evaluate the necessity of all reaction components. |
Quantitative Data Summary
The following tables summarize the effect of reaction parameters on product yield and by-product formation in specific palladium-catalyzed benzofuran syntheses.
Table 1: Optimization of a Tsuji-Trost-type Reaction of Benzofuran-2-ylmethyl Acetate with an Amine
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | - | MeCN | 24 | - |
| 2 | - | DMSO | 24 | - |
| 3 | Pd₂(dba)₃/P(o-fur)₃ | MeCN | 24 | - |
| 4 | Pd₂(dba)₃/dppe | DMF | 18 | 34 |
| 5 | Pd₂(dba)₃/dppe | MeCN | 24 | 60 |
| 6 | Pd₂(dba)₃/dppf | MeCN | 20 | 87 |
Reaction conditions: 0.4 mmol scale, argon atmosphere, 120 °C, 0.025 equiv. of Pd₂(dba)₃, 0.05 equiv. of phosphine ligand, 2 equiv. of amine, 2 equiv. of K₂CO₃ in 2.0 mL of solvent.
Table 2: Effect of Reaction Conditions on the Oxidative Cyclization of 2-allylphenol
| Entry | Catalyst | Reoxidant | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | Cu(OAc)₂ | Dry DMF | 100 | - | High |
| 2 | PdCl₂ (2 mol%) | Cu(OAc)₂ | Dry DMF | 100 | - | Higher than entry 1 |
| 4 | PdCl₂ (2 mol%) | Cu(OAc)₂/LiCl | Dry DMF | Room Temp | - | Good |
| 5 | PdCl₂ (2 mol%) | Cu(OAc)₂/LiCl | Moist DMF | Room Temp | 25 min | High |
| 6 | PdCl₂ (2 mol%) | Cu(OAc)₂/LiCl | Water | Room Temp | - | Resinous products |
Yields are based on GLC analysis.[9]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2-Aminomethylbenzofurans [4]
-
To a dried reaction vessel, add benzofuran-2-ylmethyl acetate (0.4 mmol, 1 equiv.), Pd₂(dba)₃ (0.01 mmol, 0.025 equiv.), and dppf (0.02 mmol, 0.05 equiv.).
-
Evacuate and backfill the vessel with argon three times.
-
Add the amine (0.8 mmol, 2 equiv.), K₂CO₃ (0.8 mmol, 2 equiv.), and anhydrous MeCN (2.0 mL).
-
Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Oxidative Cyclization of 2-Allylphenols [9]
-
In a reaction flask, add Cu(OAc)₂·H₂O (3 mmol).
-
Add a solution of the 2-allylphenol (1.0 mmol) in DMF (2.5 mL).
-
Add 0.3 mL of 10 M aqueous LiCl and 0.2 mL of 0.1 M aqueous PdCl₂.
-
Stir the suspension in an air atmosphere at room temperature until the starting material is consumed (monitor by TLC or GLC).
-
Pour the reaction mixture into 50 mL of water containing 5 mL of 25% ammonia.
-
Extract the product with a suitable organic solvent (e.g., petroleum ether or benzene, 2 x 20 mL).
-
Wash the combined organic extracts with 15% aqueous alkali and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude benzofuran.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Caption: Competing pathways in Sonogashira-based benzofuran synthesis.
Caption: Troubleshooting workflow for palladium-catalyzed benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. elsevier.es [elsevier.es]
- 7. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Scalable Synthesis of 2-(Methylthio)benzofuran for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2-(Methylthio)benzofuran. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient execution of the synthesis for preclinical studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound via the interrupted Pummerer reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Trifluoroacetic Anhydride (TFAA): TFAA is sensitive to moisture and can degrade over time. | - Use a fresh bottle of TFAA or distill it before use. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Starting Materials: Phenol or the alkynyl methyl sulfoxide may contain impurities that interfere with the reaction. | - Purify phenol by distillation or recrystallization if necessary. - Ensure the alkynyl methyl sulfoxide is of high purity. Synthesize and purify it carefully if prepared in-house. | |
| 3. Incorrect Reaction Temperature: The reaction is typically run at low temperatures to control the reactivity of the intermediates. | - Maintain the reaction temperature at 0 °C during the addition of TFAA and then allow it to slowly warm to room temperature. Use an ice bath for cooling. | |
| 4. Insufficient Reaction Time: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it. | |
| Formation of Side Products | 1. Classical Pummerer Rearrangement: This can compete with the desired interrupted Pummerer reaction, leading to the formation of α-acyloxy thioether byproducts. | - The choice of activator is crucial; TFAA is generally preferred over acetic anhydride to favor the interrupted pathway. - The presence of a non-nucleophilic base like 2,6-di-tert-butylpyridine can sometimes suppress side reactions, although in some reported cases for this specific reaction, a base was found to be detrimental. Optimization may be required for your specific substrate.[1] |
| 2. Polymerization of Starting Materials or Products: The reactive intermediates or the final product might be unstable under the reaction conditions. | - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. - Work up the reaction as soon as it is complete to minimize exposure of the product to the reaction conditions. | |
| 3. Over-sulfenylation or other electrophilic aromatic substitution: The activated sulfoxide can potentially react at other positions on the phenol ring. | - The regioselectivity is generally high for the ortho-position due to the directing effect of the hydroxyl group. If other isomers are observed, purification by column chromatography will be necessary. | |
| Difficult Purification | 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography is ineffective. |
| 2. Product Instability on Silica Gel: Some organosulfur compounds can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. - Consider using a different stationary phase, such as alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic anhydride (TFAA) in this reaction?
A1: Trifluoroacetic anhydride (TFAA) acts as an activator for the alkynyl sulfoxide. It reacts with the sulfoxide to form a highly electrophilic intermediate, which is then attacked by the phenol in the subsequent steps of the interrupted Pummerer reaction.[1][2]
Q2: Can I use a different activator instead of TFAA?
A2: While other activators like acetic anhydride are traditionally used in Pummerer reactions, TFAA is often more effective for the interrupted pathway leading to benzofuran formation.[1][2] Using acetic anhydride may lead to lower yields or the formation of undesired side products.[1]
Q3: Is it necessary to use a base in this reaction?
A3: The necessity of a base can be substrate-dependent. In the synthesis of 3-butyl-2-(ethylthio)benzo[b]furan, the addition of 2,6-di-tert-butylpyridine was found to improve the yield.[1] However, for other substrates, a base might not be necessary or could even be detrimental. It is recommended to perform a small-scale test reaction to determine the optimal conditions for your specific starting materials.
Q4: How can I prepare the required alkynyl methyl sulfoxide starting material?
A4: Alkynyl methyl sulfoxides can be prepared by the oxidation of the corresponding alkynyl methyl sulfides. A common method for this oxidation is the use of a mild oxidizing agent like sodium metaperiodate.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Trifluoroacetic Anhydride (TFAA): TFAA is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of reagents and intermediates by moisture and oxygen.
-
Temperature Control: The reaction can be exothermic, especially during the addition of TFAA. Proper temperature control using an ice bath is crucial to prevent runaway reactions and the formation of side products.
Experimental Protocols and Data
Scalable Synthesis of this compound via Interrupted Pummerer Reaction
This protocol is adapted from reported procedures for the synthesis of similar 2-(alkylthio)benzofurans and is designed for a multi-gram scale suitable for preclinical studies.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| Methyl Propargyl Sulfoxide | 102.15 | 11.24 g | 0.11 |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 23.10 mL | 0.11 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (9.41 g, 0.10 mol) and methyl propargyl sulfoxide (11.24 g, 0.11 mol).
-
Dissolution: Add 400 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of TFAA: Add trifluoroacetic anhydride (23.10 mL, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Expected Yield: Based on similar reactions, a yield of 70-85% can be expected.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-(alkylthio)benzofurans via the interrupted Pummerer reaction, based on literature data.
| R Group on Sulfoxide | Phenol Derivative | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl | Phenol | TFAA | CH₂Cl₂ | 0 to rt | 3 | 94 |
| n-Butyl | Phenol | TFAA | CH₂Cl₂ | 0 to rt | 3 | 97 |
| Phenethyl | Phenol | TFAA | CH₂Cl₂ | 0 to rt | 3 | 85 |
| (CH₂)₂CO₂Et | Phenol | TFAA | CH₂Cl₂ | 0 to rt | 3 | 91 |
| 4-Tolyl | Phenol | Tf₂O | CH₂Cl₂ | 0 to rt | 3 | 81 |
Visualizations
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism: Interrupted Pummerer Reaction
Figure 3: Proposed mechanism for the interrupted Pummerer reaction.
References
Analytical challenges in the characterization of 2-(Methylthio)benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzofuran. The information aims to address common analytical challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for characterizing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Q2: Are there any known stability issues with this compound during analysis?
A2: Thioether compounds can be susceptible to oxidation, especially at elevated temperatures used in GC inlets. It is advisable to use deactivated inlet liners and to minimize the time the sample spends at high temperatures. The stability of this compound in various solvents should be evaluated if samples are to be stored for extended periods.
Q3: What are common impurities that might be observed in the analysis of this compound?
A3: Common impurities may arise from the synthetic route used. Potential impurities could include starting materials, such as 2-halobenzofuran or methanethiol, and byproducts from side reactions. Depending on the synthesis, oxidation products such as the corresponding sulfoxide or sulfone could also be present.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Poor peak shape (tailing or fronting) for this compound.
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Use a deactivated inlet liner and a column specifically designed for analyzing active compounds. Trim the first few centimeters of the column. |
| Improper column installation | Ensure the column is installed correctly in the inlet and detector with the appropriate ferrule and tightness. |
| Column overload | Reduce the injection volume or dilute the sample. |
| Inappropriate oven temperature program | Optimize the temperature ramp rate. A slower ramp can sometimes improve peak shape. |
Issue: Low or no response for this compound.
| Potential Cause | Troubleshooting Step |
| Analyte degradation in the inlet | Lower the inlet temperature. Ensure the use of a deactivated liner. |
| Leak in the system | Perform a leak check on the GC system, paying close attention to the injector and column fittings. |
| Column bleed or contamination | Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Detector issue | Verify that the mass spectrometer is tuned and operating correctly. For trace analysis, consider using a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) in parallel with the MS.[1] |
Issue: Difficulty in identifying the molecular ion in the mass spectrum.
| Potential Cause | Troubleshooting Step |
| Extensive fragmentation | Use a softer ionization technique if available, such as chemical ionization (CI), to enhance the molecular ion peak. |
| Low concentration of the analyte | Concentrate the sample or inject a larger volume (if compatible with the system). |
| Predicted Fragmentation | The fragmentation of this compound is expected to involve the loss of a methyl radical (•CH3) and subsequent fragmentation of the benzofuran ring. Based on related compounds like 2-methylbenzofuran, a significant fragment at m/z 131 (M-S-CH3) might be expected. The molecular ion should be at m/z 164. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Complex or unexpected signals in the NMR spectrum.
| Potential Cause | Troubleshooting Step |
| Presence of impurities | Purify the sample using techniques like column chromatography or recrystallization. Compare the spectrum to literature data for related benzofuran compounds to identify impurity peaks. |
| Sample degradation | Prepare a fresh sample and acquire the spectrum promptly. |
| Solvent effects | Record spectra in different deuterated solvents to see if peak positions and multiplicities change, which can help in assigning protons. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Protocol 2: NMR Spectroscopic Analysis of this compound
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio)
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for NMR analysis of this compound.
References
Validation & Comparative
Comparative analysis of 2-(Methylthio)benzofuran and 2-methoxybenzofuran
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzofuran scaffolds are of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. Among the myriad of substituted benzofurans, derivatives at the 2-position have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of two such derivatives: 2-(Methylthio)benzofuran and 2-Methoxybenzofuran. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their synthesis, physicochemical properties, reactivity, and biological activities, supported by available data.
Physicochemical Properties
A comparative summary of the known physicochemical properties of this compound and 2-Methoxybenzofuran is presented below. It is important to note that while data for the parent compounds is limited, properties of closely related derivatives offer valuable insights.
| Property | This compound | 2-Methoxybenzofuran |
| CAS Number | 36724-16-0[1] | 15403-78-8 |
| Molecular Formula | C₉H₈OS | C₉H₈O₂ |
| Molecular Weight | 164.23 g/mol | 148.16 g/mol |
| Physical State | Liquid | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzofurans can be achieved through various strategies. Below are plausible and commonly employed synthetic routes for this compound and 2-Methoxybenzofuran.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a suitable precursor, such as 2-bromobenzofuran, with a methylthiolating agent.
Experimental Protocol:
-
Preparation of 2-Bromobenzofuran: 2-Bromobenzofuran can be synthesized from benzofuran via bromination. To a solution of benzofuran in a suitable solvent like carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred until completion.
-
Thiolation: The resulting 2-bromobenzofuran is reacted with sodium thiomethoxide (NaSMe). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis of 2-Methoxybenzofuran
The synthesis of 2-methoxybenzofuran can be achieved from salicylaldehyde and a suitable two-carbon synthon, followed by methylation.
Experimental Protocol:
-
Formation of Benzofuran Ring: A common route involves the Perkin or a related condensation. For instance, salicylaldehyde can be reacted with chloroacetic acid in the presence of a base to form benzofuran-2-carboxylic acid.
-
Decarboxylation: The resulting benzofuran-2-carboxylic acid is then decarboxylated, often by heating, to yield benzofuran.
-
Hydroxylation/Methoxylation: Alternatively, direct synthesis routes to 2-methoxybenzofuran derivatives are available. One approach involves the acid-catalyzed cyclization of 1,1-dimethoxy-2-phenoxyalkanes. For the parent compound, reaction of salicylaldehyde with a suitable reagent to introduce a methoxy group at the 2-position is required. A plausible route involves the formation of 2-hydroxybenzofuran (benzofuran-2(3H)-one) and subsequent methylation.
-
Methylation of 2-Hydroxybenzofuran: 2-Hydroxybenzofuran is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone. The reaction mixture is typically refluxed until completion.
-
Work-up and Purification: Similar to the synthesis of the thio-analogue, the reaction is worked up by quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography.
Reactivity: An Electrophilic Substitution Perspective
The reactivity of the benzofuran ring is significantly influenced by the substituent at the 2-position. Both the methylthio (-SMe) and methoxy (-OMe) groups are electron-donating, thereby activating the benzofuran system towards electrophilic substitution. However, their electronic effects differ, leading to potential differences in reactivity and regioselectivity.
The oxygen of the furan ring directs electrophilic attack to the 2-position. When this position is already substituted, electrophilic attack is expected to occur at the 3-position or on the benzene ring.
-
2-Methoxybenzofuran: The methoxy group is a strong activating group due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the ring system. This enhances the nucleophilicity of the benzofuran ring.
-
This compound: The methylthio group is also activating, but generally less so than the methoxy group. While sulfur can donate a lone pair of electrons (+M effect), its ability to do so is less pronounced compared to oxygen due to the larger size of the sulfur atom and poorer orbital overlap with the carbon p-orbitals.
General Mechanism for Electrophilic Substitution:
Biological Activities
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature of the substituent at the 2-position plays a crucial role in modulating this activity.
| Biological Activity | This compound Derivatives | 2-Methoxybenzofuran Derivatives |
| Antimicrobial | Some thioether-containing benzofurans have shown antimicrobial activity. The sulfur atom can be crucial for interaction with biological targets. | Methoxy-substituted benzofurans have demonstrated antibacterial and antifungal properties. For example, a 2-methoxybenzoylbenzofuran showed weak antibacterial activity against E. coli and S. faecalis.[2] |
| Cytotoxicity | The cytotoxic effects of psychotropic benzofuran derivatives have been studied, indicating that mitochondrial dysfunction can be a mechanism of toxicity.[3] | L-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives with a methoxy group have shown genotoxic effects on MCF-7 breast cancer cells.[4] |
Conclusion
This comparative guide highlights the key similarities and differences between this compound and 2-Methoxybenzofuran. Both compounds are valuable scaffolds in medicinal chemistry, with their synthesis being achievable through established heterocyclic chemistry routes. The electron-donating nature of both the methylthio and methoxy groups activates the benzofuran ring, although the methoxy group is expected to have a stronger activating effect. This difference in electronic properties likely translates to variations in their reactivity and biological activity profiles. While direct comparative data is scarce, the available information on related derivatives suggests that both compounds are promising candidates for further investigation in drug discovery programs. Future studies focusing on a direct comparison of their biological activities and elucidation of their mechanisms of action are warranted to fully realize their therapeutic potential.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Its versatile structure has made it a privileged core in medicinal chemistry, particularly for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted benzofuran derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by quantitative experimental data to aid in the rational design of more potent and selective drug candidates.
Anticancer Activity of 2-Substituted Benzofurans
The substitution at the C-2 position of the benzofuran ring has been identified as a critical determinant of cytotoxic activity.[5][6] Various functional groups, ranging from simple aryl moieties to complex heterocyclic systems, have been explored to understand their impact on anticancer potency.
SAR of 2-Aroylbenzofurans as Tubulin Polymerization Inhibitors
A series of 2-aroyl-5-N-hydroxyacrylamide benzofuran derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. The data suggests that the number and position of methoxy groups on the 2-benzoyl moiety significantly influence antiproliferative activity.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, nM) of 2-Aroyl-5-N-hydroxyacrylamide Benzofurans [7]
| Compound | 2-Benzoyl Substitution | HeLa | A549 | HT-29 | MCF-7 | MDA-MB-231 |
| 6a | 3',4',5'-trimethoxy | 7 | 8 | 10 | 11 | 9 |
| 6c | 3',5'-dimethoxy | 7 | 20 | 25 | 40 | 18 |
| 6e | 4'-methoxy | 20 | 12 | 15 | 25 | 15 |
| 6g | 2',5'-dimethoxy | 15 | 9 | 12 | 18 | 10 |
| CA-4 * | - | 7 | 180 | 3100 | 370 | 8 |
*Reference Compound: Combretastatin A-4
Key Findings:
-
The presence of a 3',4',5'-trimethoxybenzoyl group at the 2-position (compound 6a ) generally confers potent anticancer activity across multiple cell lines.[7]
-
A reduction in the number of methoxy groups, as seen in the 3',5'-dimethoxy ( 6c ) and 4'-methoxy ( 6e ) derivatives, leads to a moderate to significant decrease in activity against most cell lines, with the exception of HeLa cells where potency was maintained.[7]
-
The 2',5'-dimethoxy substitution pattern ( 6g ) showed comparable or slightly better activity than the 4'-methoxy derivative, indicating that the positioning of the methoxy groups is crucial.[7]
SAR of Benzofuran-Quinazolinone Hybrids
Hybrid molecules combining the benzofuran scaffold with other pharmacologically active moieties like quinazolinone and imidazolium have been investigated for their cytotoxic effects against human breast cancer (MCF-7) cells.[5]
Table 2: Cytotoxicity (IC₅₀, µM) of Benzofuran-Quinazolinone-Imidazolium Hybrids against MCF-7 Cells [5]
| Compound | R¹ (Quinazolinone) | R² (Imidazolium) | IC₅₀ (µM) |
| 6a | H | H | 1.83 |
| 6b | 6-Br | H | 1.25 |
| 6d | 6,8-di-Br | H | 0.95 |
| 6f | H | 4,5-di-Cl | > 10 |
| 6h | 6-Br | 4,5-di-Cl | 1.95 |
| Doxorubicin * | - | - | 1.14 |
*Reference Compound
Key Findings:
-
The introduction of bromine atoms on the quinazolinone ring (compounds 6b and 6d ) enhances cytotoxic activity compared to the unsubstituted analog (6a ).[5]
-
Conversely, the presence of two chlorine atoms on the imidazolium ring (compound 6f ) was detrimental to the activity.[5]
-
A combination of a bromine substituent on the quinazolinone and dichlorosubstitution on the imidazolium ring (6h ) resulted in moderate activity.[5]
Antimicrobial Activity of 2-Substituted Benzofurans
Benzofuran derivatives have also been extensively studied for their potential as antimicrobial agents. The nature of the substituent at the 2-position plays a pivotal role in determining the spectrum and potency of their antibacterial and antifungal activities.
SAR of 2-Substituted Benzofuran-Ketoxime Derivatives
A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been synthesized and evaluated for their antimicrobial properties.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Benzofuran Ketoxime Derivatives [8]
| Compound | R | S. aureus | E. coli | C. albicans |
| 3 | -OH | >100 | >100 | 12.5 |
| 6a | -OCH₂Ph | >100 | >100 | 25 |
| 7b | -OCH₂CH(OH)CH₂-N₃ | >100 | >100 | 12.5 |
| 7d | -OCH₂CH(OH)CH₂-(N-methylpiperazino) | 12.5 | >100 | 50 |
| 7f | -OCH₂CH(OH)CH₂-(piperazino) | >100 | >100 | 12.5 |
| Ampicillin | - | 1.56 | 3.12 | - |
| Fluconazole | - | - | - | 0.78 |
*Reference Compounds
Key Findings:
-
Several compounds, including the parent ketoxime (3 ) and derivatives 7b and 7f , exhibited strong and selective activity against Candida albicans.[8]
-
The introduction of a bulky O-benzyl group (6a ) slightly reduced the antifungal activity.[8]
-
Notably, the derivative containing an N-methylpiperazino moiety (7d ) was the most active compound against Staphylococcus aureus.[8]
-
None of the tested compounds showed significant activity against the Gram-negative bacterium Escherichia coli.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of 2-substituted benzofurans.
Caption: Logical workflow for SAR studies of 2-substituted benzofurans.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents | MDPI [mdpi.com]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(Methylthio)benzofuran and Other Thioether Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioether compounds, characterized by a sulfur atom bonded to two organic groups, represent a significant class of molecules with diverse biological activities. Within this broad category, heterocyclic thioethers, such as 2-(Methylthio)benzofuran, have garnered considerable interest in medicinal chemistry. The benzofuran scaffold itself is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antifungal, and anti-inflammatory activities.[1][2][3] The incorporation of a methylthio group at the 2-position of the benzofuran ring introduces a thioether moiety that can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile.
This guide provides a comparative overview of the biological activity of this compound and other relevant thioether compounds. While direct comparative studies are limited, this document synthesizes available data on structurally related compounds to offer insights into their potential anticancer, antimicrobial, and enzyme-inhibitory activities. The information presented is intended to support further research and drug development efforts in this promising area of medicinal chemistry.
Data Presentation
Anticancer Activity
The anticancer potential of benzofuran and thioether derivatives has been explored against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzofuran Derivatives | ||||
| 2-Arylbenzofuran derivative | A549 (Lung) | 1.48 | Staurosporine | 1.52 |
| 3-Amidobenzofuran derivative | MDA-MB-231 (Breast) | 3.01 | - | - |
| Benzofuran-isatin conjugate | SW-620 (Colorectal) | 6.5 | - | - |
| Thioether-Containing Compounds | ||||
| Thioether-containing lenalidomide analog | MM.1S (Multiple Myeloma) | 0.0011 | Lenalidomide | 0.050 |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide | HCT-116 (Colon) | ~45 | Cisplatin | - |
Antimicrobial and Antifungal Activity
Several benzofuran and thioether compounds have demonstrated efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzofuran Derivatives | ||||
| 2-Arylbenzofuran from Morus species | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | - | - |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivative | Candida albicans | - | - | - |
| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | Ciprofloxacin | - |
| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | Ciprofloxacin | - |
| Thioether-Containing Compounds | ||||
| 1,3,4-Oxadiazole thioether | Xanthomonas oryzae pv. oryzae | 4.63 | - | - |
| 2-Mercaptobenzothiazole derivative | Staphylococcus aureus | 3.12 | - | - |
Experimental Protocols
General Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a specific cell density (e.g., 5 × 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay. A standard antibiotic or antifungal agent is also typically included as a reference.
Mandatory Visualization
Caption: Simplified signaling pathways targeted by benzofuran derivatives in cancer cells.
Caption: General experimental workflow for comparing biological activities.
Caption: Putative antimicrobial mechanisms of action for thioether compounds.
Conclusion
The available literature suggests that both benzofuran and thioether moieties are important pharmacophores in the development of new therapeutic agents. While specific comparative data for this compound is limited, the analysis of structurally related compounds indicates that this molecule likely possesses interesting biological activities. The benzofuran core is associated with a variety of anticancer mechanisms, including the inhibition of key signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][7] Thioether-containing compounds, on the other hand, have demonstrated potent antimicrobial effects, potentially through mechanisms involving the disruption of bacterial cell membranes and inhibition of essential enzymes.[8]
Further research is warranted to directly compare the biological activity of this compound with other thioether compounds under standardized experimental conditions. Such studies would provide valuable structure-activity relationship insights and could guide the design of more potent and selective drug candidates. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for initiating such investigations.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. repository.brieflands.com [repository.brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Methylthio)benzofuran: A Novel Approach vs. a Conventional Method
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel electrophilic cyclization method and a conventional lithiation-sulfenylation route for the synthesis of 2-(Methylthio)benzofuran, complete with experimental data and detailed protocols.
The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key component in a wide array of pharmacologically active compounds. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly influence the biological activity of the molecule. This guide provides a detailed comparison of a novel synthetic methodology for this compound—an electrophilic cyclization using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)—against a conventional approach involving the lithiation of benzofuran followed by sulfenylation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthetic methods, offering a clear and concise comparison of their performance.
| Parameter | Novel Method: Electrophilic Cyclization | Conventional Method: Lithiation & Sulfenylation |
| Starting Materials | o-Alkynylphenol, Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) | Benzofuran, n-Butyllithium, Dimethyl disulfide |
| Reaction Time | 12 hours | 2-4 hours |
| Temperature | Ambient Temperature | -78 °C to Room Temperature |
| Yield | Excellent (typically >90%) | Moderate to Good (typically 60-80%) |
| Key Reagents | DMTSF (environmentally benign) | n-Butyllithium (pyrophoric), Dimethyl disulfide (stench) |
| Number of Steps | One-pot synthesis | Two-step, one-pot procedure |
Experimental Protocols
Novel Method: Electrophilic Cyclization of o-Alkynylphenol
This method utilizes an electrophilic cyclization reaction, where dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) acts as a source of an electrophilic methylthio group, which induces the cyclization of an o-alkynylphenol precursor.
Materials:
-
o-Ethynylphenol (1.0 eq)
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of o-ethynylphenol in dichloromethane, dimethyl(methylthio)sulfonium tetrafluoroborate is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at ambient temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conventional Method: Lithiation and Sulfenylation of Benzofuran
This established method involves the deprotonation of benzofuran at the 2-position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic sulfur source.
Materials:
-
Benzofuran (1.0 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl disulfide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of benzofuran in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Dimethyl disulfide is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic methods.
Caption: Workflow for the novel electrophilic cyclization method.
Caption: Workflow for the conventional lithiation and sulfenylation method.
Caption: Logical relationship comparing the two synthetic pathways.
Unveiling the Biological Profile of 2-(Methylthio)benzofuran: A Comparative Guide to its Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is a critical step in the evaluation of any new chemical entity. This guide provides a comparative analysis of 2-(Methylthio)benzofuran within the broader context of 2-substituted benzofuran derivatives, a class of compounds known for a wide spectrum of biological activities.
While specific cross-reactivity studies on this compound are not extensively available in publicly accessible literature, the known biological profile of structurally related benzofurans suggests a potential for interactions with various cellular signaling pathways. This guide summarizes the known activities of representative 2-substituted benzofuran analogues, details the experimental protocols for key biological assays used in their evaluation, and visualizes the primary signaling pathways likely to be modulated.
Comparative Biological Activity of 2-Substituted Benzofuran Derivatives
To contextualize the potential activity of this compound, the following table summarizes the reported biological activities of several analogous 2-substituted benzofuran derivatives. The selection of these alternatives is based on the availability of quantitative data in peer-reviewed literature and their structural similarity to the target compound.
| Compound/Derivative | Assay Type | Target/Cell Line | Activity (IC50/EC50) | Reference |
| This compound | - | - | Data not available | - |
| 2-Arylbenzofuran derivative (compound 20) | Acetylcholinesterase Inhibition | Enzyme Assay | 0.086 µM | [1] |
| BACE1 Inhibition | Enzyme Assay | 0.043 µM | [1] | |
| Benzofuran derivative (S6) | Aurora B Kinase Inhibition | In vitro kinase assay | Data not specified | [2] |
| Cytotoxicity | HeLa, HepG2, SW620 cells | Potent activity observed | [2] | |
| Dibenzofuran derivative (12c) | Casein Kinase 2 (CK2) Inhibition | In vitro kinase assay | 5.8 nM | [3] |
| 2-Arylbenzofuran chalcone derivative | Cytotoxicity | Human Ovarian Cancer (A2780) | 12 µM | [4] |
| Piperazine-based benzofuran (38) | Cytotoxicity | A549, K562 cells | 25.15 µM, 29.66 µM | [5] |
Note: The lack of direct experimental data for this compound necessitates that any assumptions about its cross-reactivity be made with caution and underscores the importance of empirical testing. The data presented for the alternatives are from different studies and direct comparison of absolute values should be interpreted carefully.
Key Signaling Pathways Potentially Modulated by Benzofuran Derivatives
Benzofuran derivatives have been reported to interact with several key signaling pathways implicated in inflammation, cell proliferation, and survival. Understanding these pathways is crucial for predicting potential cross-reactivity and off-target effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Its activation involves the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several benzofuran derivatives have been shown to modulate this pathway.
Caption: The NF-κB signaling pathway, a potential target for benzofuran derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Benzofuran compounds have been investigated for their effects on MAPK signaling.
Caption: The MAPK signaling cascade, a pathway implicated in the action of some benzofurans.
Experimental Protocols for Key Biological Assays
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key in vitro assays commonly employed to assess the biological activity of benzofuran derivatives.
Experimental Workflow: From Compound to Data
The general workflow for evaluating the biological activity of a compound like this compound is a multi-step process.
Caption: A generalized experimental workflow for assessing the biological activity of a test compound.
Detailed Methodologies
1. Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8][9][10][11]
-
2. NF-κB Activation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus. This translocation can be detected using a specific antibody against p65 followed by a fluorescently labeled secondary antibody.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[12][13][14][15]
-
3. MAPK Phosphorylation Assay (Western Blot)
This assay detects the activation of MAPK pathway components by measuring their phosphorylation status.
-
Principle: Activation of the MAPK pathway involves the phosphorylation of specific threonine and tyrosine residues on MAP kinases like ERK. Phospho-specific antibodies can be used to detect this activation via Western blotting.
-
Protocol:
-
Cell Lysis: After treatment with the test compound and/or a MAPK activator, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[16][17][18][19][20]
-
Conclusion
While direct experimental data on the cross-reactivity of this compound remains to be established, the extensive research on its structural analogues provides a valuable framework for predicting its potential biological activities. The benzofuran scaffold is a well-established pharmacophore with a propensity to interact with key cellular signaling pathways, including NF-κB and MAPK. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers investigating this compound and other novel benzofuran derivatives. The provided methodologies offer a clear path for empirical validation of its biological profile and the assessment of its potential therapeutic applications and off-target effects.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. fivephoton.com [fivephoton.com]
- 14. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 17. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 20. MAPK activation assay [bio-protocol.org]
Benchmarking 2-(Methylthio)benzofuran: A Comparative Analysis of Its Potential Efficacy Against Known Inhibitors
For Immediate Release
[City, State] – October 24, 2025 – In the landscape of drug discovery, the quest for novel molecular entities with high efficacy and specificity is perpetual. This guide provides a comparative benchmark of the potential efficacy of 2-(Methylthio)benzofuran, a member of the versatile benzofuran class of heterocyclic compounds. Due to the limited direct experimental data on this compound, this analysis leverages data from structurally related 2-substituted benzofuran derivatives to project its potential inhibitory activity against key biological targets implicated in cancer and inflammation.
This report is intended for researchers, scientists, and drug development professionals, offering a comparative look at the prospective performance of this compound against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE).
Comparative Efficacy Analysis
The following tables summarize the inhibitory activities (IC50 values) of representative 2-substituted benzofuran derivatives alongside well-established inhibitors for each respective target. This data provides a quantitative basis for assessing the potential of the this compound scaffold in therapeutic development.
Table 1: Inhibition of VEGFR-2
| Compound/Inhibitor | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-Arylbenzofuran Derivative (general) | VEGFR-2 | Potent Inhibition Reported | Sorafenib | 90[1][2][3] |
| This compound (Projected) | VEGFR-2 | Data Not Available |
Table 2: Inhibition of EGFR
| Compound/Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (nM) |
| 4-(benzofuran-2-yl)-2-(substituted)-nicotinonitrile 11 | EGFR | 0.81[4] | Erlotinib | 2[5][6] |
| 4-(benzofuran-2-yl)-2-(substituted)-nicotinonitrile 3 | EGFR | 0.93[4] | ||
| This compound (Projected) | EGFR | Data Not Available |
Table 3: Inhibition of COX-2
| Compound/Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (nM) |
| Fluorinated Benzofuran Derivative 6 | COX-2 | 13[7] | Celecoxib | 40[8] |
| Fluorinated Benzofuran Derivative 5 | COX-2 | 28.1[7] | ||
| This compound (Projected) | COX-2 | Data Not Available |
Table 4: Inhibition of Acetylcholinesterase (AChE)
| Compound/Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (nM) |
| 4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone | AChE | 11[9] | Donepezil | 8.12 - 11.6[10] |
| This compound (Projected) | AChE | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Preparation of Reagents : A 1x Kinase Buffer is prepared by diluting a 5x stock (components typically include Tris-HCl, MgCl2, and DTT). A master mix is prepared containing the 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Inhibitor Preparation : The test compound (e.g., this compound) and a reference inhibitor (e.g., Sorafenib) are serially diluted to the desired concentrations.
-
Assay Procedure : The master mix is added to the wells of a 96-well plate. The test inhibitor or vehicle control is then added to the respective wells. The reaction is initiated by the addition of diluted VEGFR-2 kinase enzyme.
-
Incubation : The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow the kinase reaction to proceed.
-
Detection : A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of ATP remaining in the well.
-
Data Analysis : Luminescence is measured using a microplate reader. The inhibitory activity is calculated as the percentage decrease in kinase activity in the presence of the inhibitor compared to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12][13][14]
EGFR Kinase Inhibition Assay
This assay quantifies the inhibition of EGFR kinase activity.
-
Reagent Preparation : A reaction buffer containing Tris, MgCl2, EGTA, β-glycerophosphate, glycerol, and DTT is prepared. Stock solutions of EGFR enzyme, ATP, and a fluorescent peptide substrate (e.g., Y12-Sox) are prepared in the reaction buffer.
-
Compound Pre-incubation : The EGFR enzyme is pre-incubated with serially diluted test compounds or a vehicle control in a 384-well plate for 30 minutes at 27°C.[15]
-
Kinase Reaction : The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
Signal Detection : The increase in fluorescence resulting from the phosphorylation of the peptide substrate is monitored kinetically using a plate reader with excitation at ~360 nm and emission at ~485 nm.
-
Data Analysis : The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by plotting the initial velocity against the inhibitor concentration.[15][16][17][18][19]
COX-2 Inhibition Assay (Cell-Based)
This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells.
-
Cell Culture : Human dermal fibroblasts or other suitable cells expressing COX-2 are cultured in appropriate media.
-
Compound Treatment : Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known COX-2 inhibitor like Celecoxib.
-
Stimulation : The production of PGE2 is stimulated by adding a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
Sample Collection : After a suitable incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[20][21][22]
-
Data Analysis : The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.[23]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[24][25][26]
-
Reagent Preparation : All reagents are prepared in a phosphate buffer (pH 8.0). This includes a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[27][28]
-
Assay Setup : In a 96-well plate, the buffer, test compound at various concentrations (or a known inhibitor like Donepezil), and the AChE solution are added. The plate is incubated for a short period.[27]
-
Reaction Initiation : DTNB is added, followed by the substrate ATCI to start the reaction.
-
Measurement : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm over time using a microplate reader.
-
Data Analysis : The rate of the reaction is determined from the change in absorbance over time. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then determined from the concentration-inhibition curve.
Signaling Pathways and Experimental Workflow
To provide a broader context for the potential mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.
Caption: General experimental workflow for inhibitor efficacy screening.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. dovepress.com [dovepress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. rsc.org [rsc.org]
- 16. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com.cn [promega.com.cn]
- 20. ivset.ua [ivset.ua]
- 21. assaygenie.com [assaygenie.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 28. japsonline.com [japsonline.com]
A Comparative Guide to the Cytotoxicity of 2-(Methylthio)benzofuran and its Sulfoxide Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The cytotoxic effects of benzofurans are often influenced by the nature and position of substituents on the benzofuran core. The introduction of a methylthio group at the 2-position and its subsequent oxidation to a sulfoxide represent chemical modifications that can significantly alter the compound's electronic and steric properties, thereby potentially modulating its cytotoxic profile. A direct comparison of the cytotoxicity of 2-(Methylthio)benzofuran and its sulfoxide analogue would provide valuable structure-activity relationship (SAR) data for the development of novel benzofuran-based therapeutic agents.
While specific studies on this compound and its sulfoxide are limited, research on other derivatives, such as 5-(Methylthio)benzofuran, suggests potential anticancer activity.[1] This guide provides the necessary experimental framework to perform a direct comparative analysis.
Experimental Protocols
A crucial aspect of comparing the cytotoxic effects of these two compounds is the use of standardized and reproducible experimental protocols. The following section details the methodology for a commonly employed cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[2]
Materials:
-
This compound and 2-(Methylsulfinyl)benzofuran
-
Human cancer cell lines (e.g., HeLa - cervical cancer, K562 - leukemia)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and 2-(Methylsulfinyl)benzofuran in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations to be tested.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which is the concentration that reduces cell viability by 50%.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate easy comparison of the two compounds.
| Compound | Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| This compound | HeLa | 48 | Value |
| This compound | K562 | 48 | Value |
| 2-(Methylsulfinyl)benzofuran | HeLa | 48 | Value |
| 2-(Methylsulfinyl)benzofuran | K562 | 48 | Value |
Table 1: Hypothetical comparative cytotoxicity data for this compound and its sulfoxide analogue. IC₅₀ values would be determined experimentally.
Potential Signaling Pathways
The cytotoxic effects of benzofuran derivatives are often mediated through their interaction with various cellular signaling pathways that regulate cell cycle progression, apoptosis, and cell survival. Based on studies of other benzofuran compounds, the following pathways are potential targets for this compound and its sulfoxide analogue.
1. p53-Dependent Apoptosis: Several benzofuran derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. This can lead to cell cycle arrest and the initiation of the intrinsic apoptotic cascade.
2. MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a key regulator of cell proliferation and survival. Inhibition of this pathway by benzofuran derivatives has been linked to their anticancer effects.
3. PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that promotes cell growth and survival. Benzofuran compounds have been identified as inhibitors of this pathway.[3]
4. NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.
Further investigation into the mechanisms of action of this compound and its sulfoxide analogue would involve analyzing their effects on these and other relevant signaling pathways through techniques such as Western blotting, flow cytometry, and gene expression analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative cytotoxicity analysis.
References
Unveiling the In Vivo Anti-Inflammatory Potential of Benzofuran Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory effects of select benzofuran derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details methodologies for in vivo validation, and visualizes the underlying molecular pathways.
While the specific compound 2-(Methylthio)benzofuran lacks extensive in vivo validation in publicly available literature, this guide focuses on two representative benzofuran derivatives with documented in vivo anti-inflammatory activity: a piperazine/benzofuran hybrid (Compound 5d) and a benzofuran amide derivative (Compound 6b). Their performance is compared against the well-established NSAIDs, Diclofenac and Indomethacin.
Comparative Efficacy of Benzofuran Derivatives and NSAIDs
The anti-inflammatory effects of the selected compounds were evaluated in preclinical animal models. The piperazine/benzofuran hybrid 5d was assessed in an endotoxemic mouse model, while the benzofuran amide derivative 6b and the NSAIDs were tested in the carrageenan-induced paw edema model in rats.
| Compound | Animal Model | Key Anti-Inflammatory Effects | Quantitative Data |
| Piperazine/Benzofuran Hybrid (Compound 5d) | Endotoxemic Mice | Reduction of pro-inflammatory cytokines | Significantly reduced serum levels of IL-1β, TNF-α, and IL-6.[1][2] |
| Benzofuran Amide Derivative (Compound 6b) | Carrageenan-Induced Paw Edema (Rats) | Inhibition of paw edema | 71.10% inhibition of paw edema at 2 hours post-carrageenan injection.[3] |
| Diclofenac | Carrageenan-Induced Paw Edema (Rats) | Inhibition of paw edema | Dose-dependent inhibition of paw edema, with a 20 mg/kg dose showing approximately 71.82% inhibition at 3 hours.[4][5] |
| Indomethacin | Carrageenan-Induced Paw Edema (Rats) | Inhibition of paw edema | A dose of 10 mg/kg resulted in approximately 54% inhibition of paw edema at 2 and 3 hours.[6][7] |
Experimental Protocols
A standardized and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rats.[8][9][10][11][12]
Carrageenan-Induced Paw Edema Protocol in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Test compound (e.g., Benzofuran derivative)
-
Standard drug (e.g., Diclofenac or Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle only.
-
Standard Group: Receives the standard anti-inflammatory drug (e.g., Diclofenac, 20 mg/kg, p.o.).
-
Test Groups: Receive different doses of the test compound.
-
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness is measured using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
-
Data Analysis: The results are expressed as the mean ± SEM. Statistical analysis is performed using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test). A p-value of < 0.05 is considered statistically significant.
Mechanism of Action: Signaling Pathways in Inflammation
Benzofuran derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Thiobenzofurans: A Head-to-Head Comparison of Catalytic Systems
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Thiobenzofurans, sulfur-containing analogues of the well-known benzofurans, represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of 2-thiobenzofurans, offering a comprehensive overview of current methodologies, supported by experimental data and detailed protocols.
The construction of the 2-thiobenzofuran scaffold primarily involves the formation of a key carbon-sulfur (C-S) bond and the subsequent cyclization to form the fused ring system. While the synthesis of their oxygen-containing counterparts, benzofurans, is extensively documented with a wide array of catalytic methods, the synthesis of 2-thiobenzofurans presents unique challenges and has a more limited, yet growing, body of literature. This comparison focuses on the available catalytic systems, with a particular emphasis on a recently developed rhodium-catalyzed approach, which currently stands out in the literature for its efficiency and scope.
Performance of Catalytic Systems: A Comparative Analysis
At present, the rhodium-catalyzed synthesis of 2-thiobenzofurans is the most well-documented and versatile method. While other transition metals like palladium, copper, gold, nickel, and iron are workhorses in the synthesis of benzofurans and other sulfur-containing heterocycles, their specific application to the direct synthesis of 2-thiobenzofurans is not as extensively reported. This section summarizes the performance of the rhodium-based system, which will serve as a benchmark for future developments with other catalysts.
| Catalytic System | Catalyst | Key Reactants | General Yields | Key Advantages | Limitations |
| Rhodium-Catalyzed | [Cp*RhCl₂]₂ | N-phenoxyacetamides and Diaryl Disulfides | Up to 93%[1] | One-step synthesis, broad substrate scope, good functional group tolerance, proceeds under relatively mild conditions.[2][3] | Requires a specific directing group on the starting material. |
| Palladium-Catalyzed | Not explicitly reported for 2-thiobenzofuran synthesis | - | - | Potentially applicable through cross-coupling and C-H activation strategies, as demonstrated in benzofuran synthesis.[4][5] | Lack of specific literature for 2-thiobenzofuran synthesis. |
| Copper-Catalyzed | Not explicitly reported for 2-thiobenzofuran synthesis | - | - | Cost-effective catalyst, widely used in C-S bond formation reactions.[6] | Lack of specific literature for 2-thiobenzofuran synthesis. |
| Gold-Catalyzed | Not explicitly reported for 2-thiobenzofuran synthesis | - | - | Known for unique reactivity with alkynes, which could be potential precursors.[7] | Lack of specific literature for 2-thiobenzofuran synthesis. |
| Nickel-Catalyzed | Not explicitly reported for 2-thiobenzofuran synthesis | - | - | A more economical alternative to palladium, effective in cross-coupling reactions.[8][9] | Lack of specific literature for 2-thiobenzofuran synthesis. |
| Iron-Catalyzed | Not explicitly reported for 2-thiobenzofuran synthesis | - | - | Abundant and low-cost metal, with growing applications in catalysis.[10][11] | Lack of specific literature for 2-thiobenzofuran synthesis. |
Experimental Workflow and Signaling Pathways
The synthesis of 2-thiobenzofurans often involves a cascade of reactions, including C-H activation, annulation, and thiolation. The following diagrams, generated using the DOT language, illustrate the logical workflow of the prominent rhodium-catalyzed synthesis.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2 [mdpi.com]
- 10. Iron-catalyzed cross-dehydrogenative C–H amidation of benzofurans and benzothiophenes with anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of the reported synthesis of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Methylthio)benzofuran, a potentially valuable scaffold in medicinal chemistry and materials science, is not explicitly detailed in currently available literature. This guide provides a comparative overview of two plausible synthetic pathways, leveraging established methodologies in organic synthesis. The data presented is based on analogous reactions reported in the literature, offering a predictive comparison of their potential efficacy and operational parameters.
Comparison of Proposed Synthetic Pathways
Two primary strategies are proposed for the synthesis of this compound: a Wittig-type olefination and a Horner-Wadsworth-Emmons (HWE) reaction, both commencing from salicylaldehyde. Each pathway involves the formation of a vinyl sulfide intermediate followed by an intramolecular cyclization to yield the target benzofuran.
| Parameter | Pathway A: Wittig-Type Reaction | Pathway B: Horner-Wadsworth-Emmons Reaction |
| Key Reagents | (Methylthiomethyl)triphenylphosphonium salt, Salicylaldehyde, Strong Base (e.g., n-BuLi, NaH) | Diethyl (methylthiomethyl)phosphonate, Salicylaldehyde, Base (e.g., NaH, K2CO3) |
| Intermediate | 2-(2-(Methylthio)vinyl)phenol | 2-(2-(Methylthio)vinyl)phenol |
| Reported Analogous Yields (Olefination Step) | 60-85% | 70-95% |
| Reported Analogous Yields (Cyclization Step) | 50-70% | 50-70% |
| Reaction Conditions (Olefination) | Typically requires anhydrous conditions and strong, non-nucleophilic bases. | Generally milder conditions, compatible with a wider range of bases. |
| Reaction Conditions (Cyclization) | Often requires a separate step, sometimes acid- or base-catalyzed, or thermal induction. | Can sometimes be achieved in a one-pot sequence with the olefination. |
| Byproducts | Triphenylphosphine oxide | Water-soluble phosphate esters |
| Purification | Separation from triphenylphosphine oxide can be challenging. | Purification is often simpler due to the water solubility of the phosphate byproduct. |
| Scalability | Can be limited by the stoichiometry of the Wittig reagent and the need for strong bases. | Generally considered more scalable due to milder conditions and easier purification. |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in each proposed pathway, based on procedures reported for similar transformations in the scientific literature.
Pathway A: Wittig-Type Reaction
Step 1: Synthesis of (Methylthiomethyl)triphenylphosphonium Iodide
A solution of chloromethyl methyl sulfide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt. The corresponding iodide salt can be prepared by reacting methylthiomethyl iodide with triphenylphosphine.
Step 2: Synthesis of 2-(2-(Methylthio)vinyl)phenol via Wittig Reaction
To a suspension of (methylthiomethyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-(methylthio)vinyl)phenol.
Step 3: Intramolecular Cyclization to this compound
The purified 2-(2-(methylthio)vinyl)phenol is dissolved in a suitable solvent such as toluene or DMF, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydride) is added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed. Alternatively, thermal cyclization may be attempted. Upon completion, the reaction mixture is cooled, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Pathway B: Horner-Wadsworth-Emmons Reaction
Step 1: Synthesis of Diethyl (methylthiomethyl)phosphonate
Sodium methanethiolate (1.0 eq) is added to a solution of diethyl (bromomethyl)phosphonate (1.0 eq) in a suitable solvent like ethanol or THF at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude phosphonate, which can be purified by distillation or chromatography.
Step 2: Synthesis of 2-(2-(Methylthio)vinyl)phenol via HWE Reaction
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (methylthiomethyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Intramolecular Cyclization to this compound
The protocol for the cyclization of the vinylphenol intermediate is identical to that described in Pathway A, Step 3.
Mandatory Visualization
Caption: Proposed synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
Safety Operating Guide
Prudent Disposal of 2-(Methylthio)benzofuran: A Guide for Laboratory Professionals
For immediate reference, this document outlines essential safety and disposal protocols for 2-(Methylthio)benzofuran. Researchers, scientists, and professionals in drug development are advised to adhere to these procedures to ensure personal safety and environmental compliance. Note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 36724-16-0) was not publicly available at the time of this writing. The following guidance is based on best practices for handling similar benzofuran derivatives. It is imperative to obtain and review the supplier-specific SDS for definitive handling and disposal instructions.
Core Safety and Handling
Before disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for structurally related compounds, the following PPE is recommended.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is advised. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
Spill and Leak Containment
In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not allow the chemical to enter drains or waterways. Collect the absorbed material and place it into a suitable, labeled container for disposal.
Disposal Protocol
The primary directive for chemical disposal is to adhere to all federal, state, and local regulations.
Step 1: Container Management
-
Do not mix this compound with other waste materials.
-
Keep the chemical in its original, tightly sealed container for disposal.
-
If the original container is compromised, use a compatible, properly labeled container.
Step 2: Waste Classification
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
While specific hazards for this compound are not detailed here, related benzofuran compounds are often classified as flammable liquids and may have other health hazards.
Step 3: Professional Disposal
-
Engage a licensed professional waste disposal service to handle the removal and disposal of this compound.
-
Provide the disposal service with all available information on the chemical, including any supplier-provided safety data.
Step 4: Decontamination
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent.
-
Dispose of any contaminated cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(Methylthio)benzofuran. The following procedures are based on available data for structurally similar compounds, including benzofuran derivatives and thioethers, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Work (Small Quantities) | Chemical safety goggles or safety glasses with side shields.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] Wearing two pairs is recommended.[1] | Laboratory coat. | Not generally required if work is performed in a well-ventilated area or a chemical fume hood. |
| Handling Larger Quantities or Potential for Splash | Chemical safety goggles and a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider thicker, more robust gloves.[1][2] | Chemical-resistant apron or coveralls over a lab coat.[1][3] | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if aerosols may be generated.[4][5] |
| Spill Cleanup | Chemical safety goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves.[1] | Chemical-resistant suit or coveralls.[1][3][6] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental success.
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[7]
-
Clean the work area and any contaminated equipment.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Materials :
-
Dispose of contaminated items such as gloves, paper towels, and disposable labware in a sealed and labeled hazardous waste bag or container.
-
Handle uncleaned containers as you would the product itself.
-
-
Spill Residues :
Workflow for Safe Handling and Disposal
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
